Nlrp3-IN-28
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H9F3N2O3S |
|---|---|
Molecular Weight |
318.27 g/mol |
IUPAC Name |
2-(6-methylsulfonylpyridazin-3-yl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C12H9F3N2O3S/c1-21(19,20)11-5-4-9(16-17-11)8-3-2-7(6-10(8)18)12(13,14)15/h2-6,18H,1H3 |
InChI Key |
BZEQKTJEEFQRQK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of NLRP3 Inflammasome Inhibitors
An in-depth analysis of publicly available scientific literature and databases did not yield specific information on a compound designated "Nlrp3-IN-28". Therefore, this technical guide will provide a comprehensive overview of the mechanism of action of NLRP3 inflammasome inhibitors, a class of molecules designed to modulate the inflammatory response. The principles, experimental protocols, and data presented herein are representative of the field and are intended for researchers, scientists, and drug development professionals.
Introduction to the NLRP3 Inflammasome
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] It acts as a sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are signals of infection, cellular stress, or tissue injury.[3][4] Dysregulation and aberrant activation of the NLRP3 inflammasome are implicated in a variety of inflammatory disorders, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative diseases like Alzheimer's disease.[3]
The activation of the NLRP3 inflammasome is a tightly regulated two-step process:
-
Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18.[1][2] Priming is typically initiated by the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) upon recognition of PAMPs (e.g., lipopolysaccharide - LPS) or endogenous cytokines (e.g., tumor necrosis factor - TNF).[1][2][4]
-
Activation (Signal 2): A diverse range of stimuli can trigger the activation of the primed NLRP3 protein. These stimuli often induce cellular events such as ion flux (particularly potassium efflux), mitochondrial dysfunction and the production of reactive oxygen species (ROS), or lysosomal damage.[3] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[1][2] This proximity-induced auto-cleavage leads to the formation of active caspase-1.
Active caspase-1 has two major downstream effects:
-
It cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted to propagate the inflammatory response.[1][2]
-
It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4][5]
Mechanisms of NLRP3 Inflammasome Inhibition
NLRP3 inhibitors can be broadly categorized based on their mechanism of action, targeting different stages of the inflammasome activation pathway.
-
Direct NLRP3 Inhibition: These inhibitors bind directly to the NLRP3 protein, preventing its conformational changes and subsequent activation. A prominent example is MCC950, which is known to bind to the NACHT domain of NLRP3.[6]
-
Inhibition of Upstream Signaling: Molecules that block events leading to NLRP3 activation, such as potassium efflux or ROS production, can indirectly inhibit the inflammasome.
-
Inhibition of Downstream Effectors: Targeting caspase-1 activity or the function of IL-1β are also viable therapeutic strategies, although they are not direct NLRP3 inhibitors.
This guide will focus on direct NLRP3 inhibitors as they represent a targeted approach to modulating this pathway.
Quantitative Data for Representative NLRP3 Inhibitors
The following table summarizes publicly available in vitro efficacy data for MCC950, a well-characterized NLRP3 inhibitor. This data is provided as a representative example.
| Compound | Target | Assay System | Stimulus | Measured Endpoint | IC50 | Reference |
| MCC950 | NLRP3 | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | IL-1β secretion | ~10 nM | [7] |
| MCC950 | NLRP3 | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + Nigericin (B1684572) | IL-1β secretion | ~8 nM | [7] |
| MCC950 | NLRP3 | THP-1 cells | LPS + Nigericin | IL-1β secretion | ~15 nM | [7] |
Key Experimental Protocols
Here we provide detailed methodologies for common in vitro assays used to characterize the activity of NLRP3 inhibitors.
This protocol describes the induction of NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) or human THP-1 cells and its inhibition by a test compound.
Materials:
-
BMDMs or THP-1 cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Test inhibitor (e.g., MCC950 as a positive control)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Plate BMDMs or phorbol (B1677699) 12-myristate 13-acetate (PMA)-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 0.25 µg/mL) for 3 hours.[8]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 2.5 mM for 30 minutes) or nigericin (e.g., 5 µM for 45 minutes).[8]
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Measure lactate (B86563) dehydrogenase (LDH) release in the supernatants to assess cell death, which can be an indicator of pyroptosis.
This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, using fluorescence microscopy.
Materials:
-
BMDMs from ASC-GFP transgenic mice or a stable cell line expressing ASC-GFP.
-
Culture medium, LPS, NLRP3 activator, and test inhibitor as described above.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Plate ASC-GFP expressing cells in a glass-bottom plate suitable for microscopy.
-
Priming and Inhibition: Prime the cells with LPS and treat with the inhibitor as described in section 4.1.
-
Activation: Add the NLRP3 activator.
-
Imaging: At a designated time point post-activation, visualize the cells using a fluorescence microscope. Count the number of cells containing a distinct fluorescent ASC speck relative to the total number of cells. A reduction in the percentage of speck-containing cells in the presence of the inhibitor indicates its activity.[8]
Visualizations
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advanced glycation end products impair NLRP3 inflammasome–mediated innate immune responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of NLRP3-IN-28 (BAL-0028): A Novel Indazole-Based Inhibitor of the NLRP3 Inflammasome
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its aberrant activation is implicated in conditions from autoimmune disorders to neurodegenerative diseases, making it a prime target for therapeutic intervention. This document provides a detailed overview of the discovery, synthesis, and characterization of NLRP3-IN-28, also known as BAL-0028, a potent and selective inhibitor of the human NLRP3 inflammasome. Discovered through a sophisticated DNA-encoded library screen, this novel indazole-based compound exhibits a distinct mechanism of action and binding modality compared to previously identified inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth quantitative data, detailed experimental protocols, and visualizations of the core biological pathways and experimental workflows.
Introduction: The NLRP3 Inflammasome as a Therapeutic Target
The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Its activation is a two-step process: a "priming" signal, typically initiated by stimuli like lipopolysaccharide (LPS) that upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β), and an "activation" signal from a diverse array of stimuli such as extracellular ATP, crystalline substances, and pore-forming toxins.[2] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and can also induce a form of inflammatory cell death known as pyroptosis.[2] Given its central role in inflammation, the development of small molecule inhibitors of NLRP3 is a highly pursued therapeutic strategy.
The Discovery of this compound (BAL-0028)
This compound (BAL-0028) was identified through a DNA-encoded library (DEL) screen against a recombinant human NLRP3 protein.[3] This high-throughput screening approach allowed for the interrogation of a vast chemical space to identify novel molecular scaffolds that bind to the target protein. The lead compound, belonging to an indazole series, was selected for its high affinity and potent inhibition of NLRP3 activation.[3]
Synthesis of this compound (BAL-0028)
The chemical synthesis of this compound (BAL-0028) is detailed in US Patent 11,708,334. The synthesis involves a multi-step process culminating in the formation of the final indazole derivative. The general synthetic scheme is outlined below.
General Synthetic Procedure:
The synthesis of the indazole core typically involves the reaction of a suitably substituted hydrazine (B178648) with a 2-acylcycloalkanone, followed by oxidation. The subsequent steps involve the functionalization of the indazole scaffold, including the introduction of the trifluoromethylphenyl group and the imidazo[1,2-a]pyridine-6-carboxamide (B28359) moiety through a series of coupling reactions. The final step often involves the attachment of the 3-hydroxy-3-methylazetidine group.
A detailed, step-by-step protocol as described in the patent is necessary for replication and is a crucial component for drug development professionals. Due to the proprietary nature of this information within the patent, a generalized scheme is presented here. Researchers should refer to the patent for the explicit experimental details.
Biological Activity and Quantitative Data
This compound (BAL-0028) is a potent inhibitor of the human NLRP3 inflammasome, with a reported IC50 of 25 nM.[3] It binds directly to the NACHT domain of NLRP3 with a dissociation constant (Kd) in the range of 104-123 nM.[3] The following tables summarize the in vitro efficacy of this compound in various cell-based assays.
| Cell Line | Activator | Assay | IC50 (nM) | Reference |
| THP-1 | Nigericin | IL-1β Release | 57.5 | [1] |
| THP-1 | ATP | IL-1β Release | ~50 | [1] |
| THP-1 | MSU Crystals | IL-1β Release | ~100 | [1] |
| Primary Human Monocytes | Nigericin | IL-1β Release | ~100 | [1] |
| iPSC-derived Microglia | Nigericin | IL-1β Release | ~50 | [1] |
| Human Monocyte-Derived Macrophages (HMDM) | Nigericin | IL-1β Release | ~50 | [1] |
| iPSC-derived Macrophages (iMacs) | Nigericin | IL-1β Release | ~50 | [1] |
| Human Whole Blood | Nigericin | IL-1β Release | ~500 | [1] |
| J774A.1 (mouse) | Nigericin | IL-1β Release | >6000 | [1] |
| 129S6-NLRP3 (humanized mouse) | Nigericin | IL-1β Release | 14.7 | [1] |
| Table 1: In vitro potency of this compound (BAL-0028) in various cell types and with different NLRP3 activators. |
| Parameter | Value | Method | Reference |
| IC50 | 25 nM | NLRP3 Activation Assay | [3] |
| Kd | 104-123 nM | Binding to NLRP3 NACHT domain | [3] |
| Table 2: Key quantitative metrics for this compound (BAL-0028). |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of NLRP3 inhibitors. The following are protocols for key experiments cited in the characterization of this compound.
THP-1 Cell-Based IL-1β Release Assay
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For differentiation into macrophage-like cells, THP-1 cells are treated with 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 3 hours.
-
Priming: Differentiated THP-1 cells are primed with 1 µg/mL of lipopolysaccharide (LPS) for 3 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Inhibitor Treatment: After priming, the cells are pre-incubated with various concentrations of this compound or vehicle control for 30-60 minutes.
-
NLRP3 Activation: The NLRP3 inflammasome is activated by adding an appropriate stimulus, such as 10 µM nigericin, 5 mM ATP, or 150 µg/mL monosodium urate (MSU) crystals, for 1-2 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Lactate Dehydrogenase (LDH) Assay for Pyroptosis
-
Cell Treatment: Cells are treated as described in the IL-1β release assay (Section 5.1).
-
Supernatant Collection: Following NLRP3 activation, a portion of the cell culture supernatant is collected.
-
LDH Measurement: The amount of LDH released into the supernatant, an indicator of cell lysis and pyroptosis, is measured using a commercially available LDH cytotoxicity assay kit. The absorbance is read at the appropriate wavelength, and cytotoxicity is calculated as a percentage of the maximum LDH release control.
ASC Speck Visualization by Fluorescence Microscopy
-
Cell Transduction: THP-1 cells are transduced with a lentiviral vector expressing an ASC-GFP fusion protein.
-
Cell Priming and Treatment: ASC-GFP expressing THP-1 cells are primed with LPS and treated with this compound as described above.
-
NLRP3 Activation: The inflammasome is activated with an appropriate stimulus.
-
Microscopy: Following activation, the cells are fixed and imaged using a fluorescence microscope. The formation of large, perinuclear ASC specks (oligomerized ASC) is quantified as a percentage of total cells. A reduction in the percentage of cells with ASC specks indicates inhibition of inflammasome assembly.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: Experimental workflow for evaluating this compound activity in vitro.
Caption: Logical workflow for the discovery and development of this compound.
Conclusion
This compound (BAL-0028) represents a significant advancement in the development of targeted therapies for NLRP3-driven diseases. Its discovery through a DNA-encoded library screen has yielded a novel chemical scaffold with high potency and a distinct mechanism of action. The data presented in this guide underscore its potential as a valuable research tool and a promising therapeutic candidate. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility in various inflammatory conditions.
References
Nlrp3-IN-28: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the NLRP3 Inhibitor Nlrp3-IN-28
Introduction: The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to a wide range of danger signals. Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory and autoimmune diseases. This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, offering a promising therapeutic avenue for these conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
This compound, also known as compound N77, is a novel pyroptosis inhibitor. Its chemical and physical properties are summarized in the table below.[1]
| Property | Value |
| IUPAC Name | 5-(1-methyl-5-(4-(trifluoromethyl)-2-hydroxyphenyl)-1H-pyrazol-3-yl)-1,3,4-oxathiazol-2-one |
| SMILES | O=S(C1=NN=C(C2=C(O)C=C(C(F)(F)F)C=C2)C=C1)(C)=O[1] |
| Molecular Formula | C12H9F3N2O3S[1] |
| Molecular Weight | 318.27 g/mol [1] |
| CAS Number | 2922814-80-8[1] |
Pharmacological Properties
This compound is a potent inhibitor of NLRP3-mediated pyroptosis. The key pharmacological data is presented in the table below.
| Parameter | Value | Species/Cell Line | Assay Conditions |
| EC50 (Pyroptosis Inhibition) | 0.07 µM | Not specified | Nigericin-induced pyroptosis[1] |
Mechanism of Action
This compound is reported to act as a pyroptosis inhibitor by modulating glutathionylation to suppress the NLRP3-related signal pathway.[1] The precise mechanism likely involves the regulation of protein S-glutathionylation, a reversible post-translational modification that plays a role in cellular redox signaling and can influence the activation of the NLRP3 inflammasome.
Signaling Pathways
The activation of the NLRP3 inflammasome and subsequent pyroptosis is a multi-step process. Below are diagrams illustrating the canonical NLRP3 inflammasome activation pathway and the pyroptosis signaling pathway, highlighting the potential point of intervention for this compound.
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
References
An In-depth Technical Guide to the Target Binding Site of NLRP3 Inhibitors
Disclaimer: Information regarding a specific molecule designated "Nlrp3-IN-28" is not available in the public scientific literature. This guide is based on the well-characterized NLRP3 inhibitor, CY-09 , which directly targets the NACHT domain of NLRP3, and other representative NLRP3 inhibitors with similar mechanisms of action. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the study of NLRP3 inflammasome inhibition.
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of small molecule inhibitors that directly target NLRP3 is a significant area of therapeutic research. This guide provides a detailed overview of the binding site and mechanism of action of direct NLRP3 inhibitors, with a focus on those targeting the NACHT domain.
NLRP3 Domain Architecture and the NACHT Domain as a Druggable Target
The NLRP3 protein is comprised of three key domains: a C-terminal leucine-rich repeat (LRR) domain, a central nucleotide-binding and oligomerization (NACHT) domain, and an N-terminal pyrin domain (PYD). The NACHT domain possesses essential ATPase activity, which is crucial for the oligomerization of NLRP3 and the subsequent assembly of the inflammasome complex. This functional dependence makes the NACHT domain a prime target for small molecule inhibitors.
Binding Site of CY-09 on the NLRP3 NACHT Domain
Experimental evidence indicates that the inhibitor CY-09 directly binds to the ATP-binding motif within the NACHT domain of NLRP3.[1] This interaction inhibits the ATPase activity of NLRP3, which in turn prevents the conformational changes required for inflammasome assembly and activation.[1] This targeted inhibition effectively blocks the downstream signaling cascade that leads to the release of pro-inflammatory cytokines.
Quantitative Data for NLRP3 Inhibitors
The potency of NLRP3 inhibitors is typically determined through cellular assays that measure the inhibition of cytokine release (e.g., IL-1β) or by biophysical assays that quantify the direct binding affinity to the NLRP3 protein. The following table summarizes key quantitative data for representative NLRP3 inhibitors that target the NACHT domain.
| Inhibitor | Assay Type | Cell Type/System | Activator | IC50 | Kd | Reference |
| CY-09 | IL-1β Secretion | BMDMs | Nigericin | 5.8 µM | - | [1] |
| MCC950 | IL-1β Secretion | BMDMs (mouse) | ATP | 7.5 nM | - | [2] |
| MCC950 | IL-1β Secretion | HMDMs (human) | ATP | 8.1 nM | - | [2] |
| Compound 7 | IL-1β Secretion | THP-1 (human) | Nigericin | 26 nM | - | [3] |
| Compound 7 | IL-18 Secretion | THP-1 (human) | Not Specified | 33 nM | - | [3] |
| Nlrp3-IN-26 | IL-1β Secretion | J774A.1 (murine) | ATP | 0.13 µM | 102.7 nM | [4] |
Experimental Protocols
In Vitro Inhibition of IL-1β Secretion (ELISA)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound in a cellular context.
a. Cell Culture and Priming:
-
Murine bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells are commonly used.
-
Cells are seeded in 96-well plates at an appropriate density.
-
To induce the expression of pro-IL-1β and NLRP3 (priming step), cells are treated with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours).
b. Inhibitor Treatment:
-
After priming, the culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (e.g., CY-09) or vehicle control.
-
Cells are incubated with the inhibitor for a predefined period (e.g., 30-60 minutes).
c. NLRP3 Inflammasome Activation:
-
The NLRP3 inflammasome is activated by adding a stimulus such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM).
-
The cells are incubated for an additional period (e.g., 1-2 hours) to allow for inflammasome activation and cytokine secretion.
d. Quantification of IL-1β:
-
The cell culture supernatant is collected.
-
The concentration of secreted IL-1β is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
e. Data Analysis:
-
The percentage of IL-1β inhibition for each inhibitor concentration is calculated relative to the vehicle-treated control.
-
The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Direct Binding Affinity Measurement using Surface Plasmon Resonance (SPR)
This biophysical assay measures the binding kinetics and affinity (Kd) of an inhibitor to the purified NLRP3 protein.
a. Immobilization of NLRP3:
-
Recombinant, purified NLRP3 protein is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
b. Analyte Injection:
-
A series of concentrations of the test compound (analyte) in a suitable running buffer are injected over the sensor chip surface.
c. Signal Detection:
-
The binding of the analyte to the immobilized NLRP3 protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a response in resonance units (RU).
d. Data Analysis:
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka. A lower Kd value indicates a higher binding affinity.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by direct NACHT domain binders.
References
- 1. Frontiers | Computational Modeling of NLRP3 Identifies Enhanced ATP Binding and Multimerization in Cryopyrin-Associated Periodic Syndromes [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Specificity of NLRP3 Inflammasome Inhibitors: A Technical Guide
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of danger signals.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a prime therapeutic target.[3][4] This has led to the development of numerous small molecule inhibitors targeting the NLRP3 inflammasome. A crucial aspect of their preclinical and clinical development is the rigorous evaluation of their specificity. This technical guide provides an in-depth overview of the methodologies and data required to characterize the specificity of NLRP3 inflammasome inhibitors, using the principles applied to known inhibitors as a framework for evaluating novel compounds like Nlrp3-IN-28. While specific quantitative data for "this compound" is not currently available in the public domain, this document outlines the necessary experimental approaches to define its activity profile.
Core Principles of Specificity Assessment
The primary goal in assessing the specificity of an NLRP3 inhibitor is to confirm that its biological effects are mediated through the direct inhibition of the NLRP3 inflammasome and not through off-target interactions with other cellular pathways. Key considerations include:
-
Distinguishing between Inhibition of Priming and Activation: The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[5][6] The priming step, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway.[4][5] The activation step is triggered by a diverse range of stimuli that lead to the assembly of the inflammasome complex. A specific NLRP3 inhibitor should block the activation step without affecting the priming step.[7]
-
Selectivity Against Other Inflammasomes: It is crucial to demonstrate that the inhibitor does not affect other inflammasomes, such as those mediated by NLRC4 or AIM2.[7]
-
Absence of General Cytotoxicity: Observed cell death should be a consequence of inhibiting pyroptosis, a form of inflammatory cell death downstream of NLRP3 activation, and not due to general off-target cytotoxicity.[7]
Quantitative Data for Specificity Evaluation
A comprehensive assessment of an NLRP3 inhibitor's specificity requires quantitative data from a panel of assays. The following table provides a template for presenting such data, populated with example data for a hypothetical specific NLRP3 inhibitor based on reported values for compounds like MCC950 and BAL-0028.[8]
| Parameter | Assay Type | Cell Line/System | Stimulus | IC50 / Kd | Notes |
| NLRP3 Inhibition | IL-1β Release | LPS-primed THP-1 macrophages | Nigericin | 5 - 100 nM | Demonstrates potency against a canonical NLRP3 activator. |
| IL-1β Release | LPS-primed primary human monocytes | ATP | 10 - 150 nM | Confirms activity in primary cells. | |
| Binding Assay | Recombinant human NLRP3 NACHT domain | - | < 100 nM | Direct binding confirms target engagement.[8] | |
| NLRC4 Selectivity | IL-1β Release | LPS-primed THP-1 macrophages | S. typhimurium | > 10 µM | High IC50 indicates selectivity over the NLRC4 inflammasome. |
| AIM2 Selectivity | IL-1β Release | LPS-primed THP-1 macrophages | Poly(dA:dT) | > 10 µM | High IC50 indicates selectivity over the AIM2 inflammasome. |
| NF-κB Pathway | TNF-α Release | LPS-primed THP-1 macrophages | LPS | > 10 µM | No effect on NF-κB-dependent cytokine release demonstrates specificity for the activation step.[7] |
| IL-6 Release | LPS-primed THP-1 macrophages | LPS | > 10 µM | Further confirms lack of interference with the priming signal.[7] | |
| Cytotoxicity | LDH Release | Unprimed THP-1 macrophages | Compound alone | > 25 µM | High concentration without cytotoxicity indicates a good safety profile.[7] |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate assessment of inhibitor specificity.
NLRP3 Inflammasome Activation and Inhibition Assay (IL-1β Release)
Objective: To determine the potency of the inhibitor in blocking NLRP3-dependent IL-1β release.
Methodology:
-
Cell Culture and Priming:
-
Culture human THP-1 monocytes and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 2-4 hours to upregulate pro-IL-1β and NLRP3 expression.[7]
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with a serial dilution of the NLRP3 inhibitor (e.g., this compound) for 30-60 minutes.
-
-
NLRP3 Activation:
-
Stimulate the cells with a specific NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), for 1-2 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β using a commercially available ELISA kit.
-
-
Data Analysis:
-
Plot the IL-1β concentration against the inhibitor concentration and calculate the IC50 value using non-linear regression.
-
Inflammasome Selectivity Assays
Objective: To assess the inhibitor's selectivity for NLRP3 over other inflammasomes.
Methodology:
-
Follow the general protocol for the NLRP3 inhibition assay, but replace the NLRP3-specific activator with activators for other inflammasomes:
-
NLRC4: Use flagellated bacteria (e.g., Salmonella typhimurium).
-
AIM2: Transfect the cells with synthetic double-stranded DNA (e.g., poly(dA:dT)).
-
-
A specific NLRP3 inhibitor should not significantly inhibit IL-1β release triggered by these activators.[7]
NF-κB Signaling Pathway Assay (TNF-α/IL-6 Release)
Objective: To determine if the inhibitor affects the NF-κB-mediated priming step.
Methodology:
-
Cell Culture and Treatment:
-
Culture and differentiate THP-1 cells as described above.
-
Treat the cells with a serial dilution of the inhibitor.
-
-
NF-κB Activation:
-
Stimulate the cells with LPS (1 µg/mL) for 4-6 hours.
-
-
Cytokine Measurement:
-
Collect the supernatants and measure the levels of TNF-α or IL-6 using ELISA.
-
-
Data Analysis:
-
A specific NLRP3 inhibitor should not reduce the levels of these cytokines, indicating that it does not interfere with the upstream NF-κB pathway.[7]
-
ASC Speck Formation Assay
Objective: To visualize the inhibition of inflammasome assembly.
Methodology:
-
Cell Line:
-
Use a stable cell line expressing a fluorescently tagged ASC protein (e.g., ASC-GFP).
-
-
Priming and Inhibition:
-
Prime the cells with LPS and pre-incubate with the inhibitor as described previously.
-
-
Activation and Imaging:
-
Activate the NLRP3 inflammasome with an appropriate stimulus.
-
Fix the cells and visualize the formation of ASC specks using fluorescence microscopy.
-
-
Quantification:
-
Quantify the percentage of cells with ASC specks in the presence and absence of the inhibitor. A specific inhibitor will reduce the number of ASC speck-positive cells.
-
Cytotoxicity Assay (LDH Release)
Objective: To distinguish between inhibition of pyroptosis and general cytotoxicity.
Methodology:
-
Cell Culture and Treatment:
-
Culture THP-1 cells and treat them with a range of concentrations of the inhibitor for a period equivalent to the inflammasome activation assays.
-
-
LDH Measurement:
-
Collect the cell culture supernatants.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH), an enzyme released upon cell lysis, using a commercially available kit.
-
-
Data Analysis:
-
A specific inhibitor should not induce LDH release at concentrations effective for NLRP3 inhibition.[7]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is essential for a clear understanding of the inhibitor's mechanism of action and the methods used for its characterization.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: Experimental workflow for assessing the specificity of a novel NLRP3 inhibitor.
Conclusion
The comprehensive evaluation of an NLRP3 inflammasome inhibitor's specificity is paramount for its successful development as a therapeutic agent. By employing a battery of quantitative in vitro assays, researchers can build a detailed profile of the compound's activity, ensuring that its therapeutic effects are a direct result of on-target engagement. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the characterization of novel inhibitors like this compound, paving the way for the development of safe and effective treatments for NLRP3-driven diseases.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the NLRP3 Inflammasome as a New Therapeutic Option for Overcoming Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
Nlrp3-IN-28: A Technical Guide to its Effects on IL-1β and IL-18 Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Upon activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome complex assembles. This assembly leads to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms.[1][2][3][4][5][6][7][8][9] The dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a significant target for therapeutic intervention.
This technical guide focuses on Nlrp3-IN-28, a potent and selective inhibitor of the NLRP3 inflammasome. We will delve into its mechanism of action, its effect on the release of IL-1β and IL-18, and provide detailed experimental protocols for its evaluation.
Mechanism of Action
This compound, also identified as compound N77, functions as a direct inhibitor of the NLRP3 protein. By targeting NLRP3, it prevents the assembly of the inflammasome complex, thereby blocking the subsequent activation of caspase-1 and the maturation and release of IL-1β and IL-18.[10] This targeted inhibition makes this compound a valuable tool for studying the role of the NLRP3 inflammasome in various pathological conditions and for the development of novel anti-inflammatory therapeutics.
Effect on Cytokine Release
This compound has been shown to be a potent inhibitor of NLRP3-mediated inflammatory responses. Specifically, it has been demonstrated to inhibit nigericin-induced pyroptosis, a form of inflammatory cell death that is dependent on NLRP3 activation and is associated with the release of IL-1β and IL-18.
Quantitative Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Compound | Assay | Cell Type | Stimulus | Readout | EC50/IC50 | Reference |
| This compound (compound N77) | Pyroptosis Inhibition | Not Specified | Nigericin | Pyroptosis | 0.07 µM | [10] |
Further studies are required to establish a more comprehensive quantitative profile of this compound's inhibitory effects on IL-1β and IL-18 release across various cell types and with different NLRP3 activators.
Signaling Pathways and Experimental Workflow
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 inflammasome signaling pathway and the inhibitory point of this compound.
Experimental Workflow for Evaluating this compound
Caption: A generalized experimental workflow for evaluating the inhibitory effect of this compound.
Detailed Experimental Protocols
The following protocols provide a framework for assessing the impact of this compound on NLRP3 inflammasome activation and subsequent cytokine release. These should be optimized for specific cell types and experimental conditions.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
a. Cell Culture and Seeding:
-
Cell Lines: Murine bone marrow-derived macrophages (BMDMs), human peripheral blood mononuclear cells (PBMCs), or the human monocytic cell line THP-1 are commonly used.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for BMDMs, RPMI-1640 for PBMCs and THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Seed cells in 24- or 96-well plates at a density of 0.5 x 10^6 cells/well (24-well) or 2 x 10^5 cells/well (96-well) and allow them to adhere overnight.
b. Priming (Signal 1):
-
Prime the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 3-4 hours at 37°C. This step upregulates the expression of NLRP3 and pro-IL-1β.
c. Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to desired final concentrations in serum-free media.
-
Pre-incubate the primed cells with various concentrations of this compound or a vehicle control (DMSO) for 1 hour prior to activation.
d. Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding a second stimulus, such as:
-
ATP (5 mM) for 45-60 minutes.
-
Nigericin (10 µM) for 1-2 hours.
-
e. Sample Collection:
-
Centrifuge the plates at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for cytokine analysis and store at -80°C.
-
Lyse the remaining cells with an appropriate lysis buffer for Western blot analysis.
Quantification of IL-1β and IL-18 Release by ELISA
-
Use commercially available ELISA kits for human or murine IL-1β and IL-18.
-
Follow the manufacturer's instructions for the assay protocol.
-
Briefly, coat a 96-well plate with a capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-HRP and then a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-1β and IL-18 in the samples based on the standard curve.
Assessment of Caspase-1 Activation
a. Caspase-1 Activity Assay:
-
Use a commercially available fluorometric or colorimetric caspase-1 activity assay kit.
-
These assays are typically based on the cleavage of a specific caspase-1 substrate (e.g., YVAD-AFC or WEHD-pNA).
-
Follow the manufacturer's protocol. In general, cell lysates are incubated with the substrate, and the resulting fluorescent or colorimetric signal is measured, which is proportional to the caspase-1 activity.
b. Western Blot for Cleaved Caspase-1:
-
Separate cell lysate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the p20 subunit of cleaved caspase-1.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The presence of the p20 band indicates caspase-1 activation.
Western Blot for Pro- and Mature Cytokines
-
Follow the general Western blot protocol as described above.
-
Use primary antibodies that can distinguish between the pro- (pro-IL-1β: ~31 kDa; pro-IL-18: ~24 kDa) and mature forms (mature IL-1β: ~17 kDa; mature IL-18: ~18 kDa) of the cytokines in both cell lysates and precipitated supernatants.[11][12]
Conclusion
This compound is a potent inhibitor of the NLRP3 inflammasome, offering a valuable tool for dissecting the role of this inflammatory pathway in health and disease. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to quantitatively assess the efficacy of this compound and other potential NLRP3 inhibitors in modulating the release of the key pro-inflammatory cytokines, IL-1β and IL-18. Further characterization of this compound will be crucial in advancing its potential as a therapeutic agent for a wide range of inflammatory disorders.
References
- 1. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. promega.com [promega.com]
- 4. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lumit® Active IL-18 (Human) Immunoassay [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. raybiotech.com [raybiotech.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. blog.mblintl.com [blog.mblintl.com]
Nlrp3-IN-28: An In-Depth Technical Guide to its Role in Pyroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroptosis is a highly inflammatory form of programmed cell death initiated by the activation of inflammasomes, with the NLRP3 inflammasome being a key player in a multitude of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a significant area of therapeutic interest. This technical guide details the role of NLRP3 inhibitors in preventing pyroptosis, using the well-characterized molecule MCC950 as a primary example due to the current lack of publicly available data for a compound specifically designated "Nlrp3-IN-28". This document provides a comprehensive overview of the NLRP3 signaling pathway, detailed experimental protocols for evaluating inhibitor efficacy, and quantitative data for MCC950 to serve as a benchmark for researchers in the field.
Introduction: The NLRP3 Inflammasome and Pyroptosis
The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The NOD-like receptor pyrin domain-containing 3 (NLRP3) is a cytosolic PRR that, upon activation, assembles a multi-protein complex known as the NLRP3 inflammasome.[1][2] This complex is a critical component of the inflammatory response, and its dysregulation is implicated in a wide range of diseases, including autoinflammatory syndromes, type 2 diabetes, Alzheimer's disease, and atherosclerosis.[3][4]
Activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and the precursor forms of inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[1][2]
-
Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, pore-forming toxins (e.g., nigericin), and crystalline materials (e.g., monosodium urate crystals), can trigger the activation and assembly of the NLRP3 inflammasome complex.[1][2] This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[5]
Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation.[5] Activated caspase-1 is responsible for two key downstream events:
-
Cytokine Maturation: It cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are potent pro-inflammatory mediators.[1][2]
-
Pyroptosis Execution: It cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores.[6][7] These pores disrupt the osmotic balance, leading to cell swelling, lysis, and the release of mature cytokines and other intracellular contents, a process termed pyroptosis.[6][7]
Given its central role in inflammation, the NLRP3 inflammasome is a prime target for therapeutic intervention. Small molecule inhibitors that prevent its activation can effectively block the downstream consequences of cytokine release and pyroptotic cell death.
This compound and the Inhibition of NLRP3-Mediated Pyroptosis
While specific data for a compound named "this compound" is not available in the current scientific literature, this section will outline the expected mechanism of action and present illustrative data based on the well-studied NLRP3 inhibitor, MCC950. MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[8] It is believed to directly bind to the NACHT domain of NLRP3, preventing its ATPase activity and locking it in an inactive conformation, thereby inhibiting inflammasome assembly and activation.[6]
Mechanism of Action
An effective NLRP3 inhibitor like MCC950 intervenes in the activation step of the NLRP3 inflammasome. By preventing the conformational changes required for NLRP3 activation, it blocks the recruitment of ASC and pro-caspase-1. This upstream inhibition has the following key downstream effects:
-
Inhibition of Caspase-1 Activation: By preventing the assembly of the inflammasome, the auto-cleavage of pro-caspase-1 is blocked.
-
Suppression of Cytokine Release: The lack of active caspase-1 means that pro-IL-1β and pro-IL-18 are not processed into their mature, secretable forms.
-
Inhibition of Pyroptosis: The cleavage of GSDMD by caspase-1 is prevented, thus inhibiting the formation of membrane pores and subsequent cell lysis.
Quantitative Data for NLRP3 Inhibition (Illustrative Example: MCC950)
The potency of an NLRP3 inhibitor is determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the NLRP3-mediated response by 50%. The following tables summarize the IC50 values for MCC950 in various cell-based assays.
Table 1: In Vitro IC50 Values for MCC950
| Cell Type | Activator(s) | Assay | IC50 (nM) | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 | [8] |
| Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 | [1] |
| Human THP-1 cells | Nigericin | IL-1β release | 26 | [1] |
| Human THP-1 cells | Monosodium Urate (MSU) | IL-1β release | 24 | [1] |
| Human THP-1 cells | Not Specified | IL-18 release | 33 | [1] |
Table 2: Dose-Dependent Inhibition of IL-1β Release by MCC950 in Mouse BMDMs
| MCC950 Concentration (nM) | % Inhibition of IL-1β Release |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 60 |
| 100 | 95 |
| 1000 | 99 |
| (Illustrative data based on typical dose-response curves for MCC950) |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of NLRP3 inhibitors in blocking pyroptosis.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in macrophages and the assessment of inhibition by a test compound.
3.1.1. Materials
-
Cell Line: Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Priming Agent: Lipopolysaccharide (LPS).
-
Activation Agents: ATP, Nigericin, or Monosodium Urate (MSU) crystals.
-
Test Compound: NLRP3 inhibitor (e.g., this compound/MCC950) dissolved in DMSO.
-
Assay Kits: ELISA kit for IL-1β, LDH cytotoxicity assay kit.
3.1.2. Procedure
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (1 µg/mL for BMDMs, 100 ng/mL for THP-1) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor for 1 hour. Include a vehicle control (DMSO).
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator:
-
ATP: 2.5-5 mM for 30-60 minutes.
-
Nigericin: 5-10 µM for 1 hour.
-
MSU crystals: 250 µg/mL for 6 hours.
-
-
Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
Quantification:
-
IL-1β Release: Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Pyroptosis (LDH Release): Measure the LDH activity in the supernatant using a cytotoxicity assay kit. To determine the maximum LDH release, lyse a set of control wells with the provided lysis buffer.
-
3.1.3. Data Analysis
Calculate the percentage of inhibition for both IL-1β release and LDH release for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis of Caspase-1 and GSDMD Cleavage
This protocol allows for the direct visualization of the inhibition of caspase-1 activation and GSDMD cleavage.
3.2.1. Materials
-
Reagents from the in vitro activation assay (Section 3.1).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification Assay: BCA or Bradford assay.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST.
-
Primary Antibodies: Anti-caspase-1, anti-GSDMD, anti-β-actin.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate.
3.2.2. Procedure
-
Follow the cell treatment protocol as described in Section 3.1.2, using a 6-well plate format for a higher cell yield.
-
After collecting the supernatant, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration in the cell lysates.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
3.2.3. Expected Results
In samples treated with an NLRP3 activator and vehicle, you would expect to see bands corresponding to the cleaved, active forms of caspase-1 (p20) and the N-terminal fragment of GSDMD. In samples treated with an effective NLRP3 inhibitor, the intensity of these cleavage product bands should be significantly reduced in a dose-dependent manner.
Visualization of Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and relationships discussed in this guide.
Conclusion
The inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for a wide array of inflammatory diseases. While specific information on "this compound" is not yet in the public domain, the principles of its action can be understood through well-characterized inhibitors like MCC950. An effective NLRP3 inhibitor will block the inflammasome assembly, thereby preventing caspase-1 activation, the maturation and release of IL-1β and IL-18, and the execution of pyroptotic cell death. The experimental protocols and illustrative data provided in this guide offer a framework for the evaluation and characterization of novel NLRP3 inhibitors, aiding in the development of new therapeutics to combat inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 Inflammasome/Pyroptosis: A Key Driving Force in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanisms of NLRP3 inflammasome/pyroptosis activation and their role in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Evaluating Nlrp3-IN-28 and Other Novel NLRP3 Inhibitors in Preclinical Models of Autoimmune Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] This multi-protein complex acts as a cellular sensor for a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3][4][5][6] Upon activation, the NLRP3 inflammasome triggers a cascade of inflammatory responses, primarily through the activation of caspase-1, which in turn processes pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[1][2][3][4]
Dysregulation and aberrant activation of the NLRP3 inflammasome are increasingly implicated in the pathogenesis of a wide range of chronic inflammatory and autoimmune diseases.[4] These include rheumatoid arthritis (RA), multiple sclerosis (MS), systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD). Consequently, the NLRP3 inflammasome has emerged as a highly promising therapeutic target for these conditions.
This technical guide focuses on the evaluation of novel NLRP3 inhibitors, with a specific mention of Nlrp3-IN-28, in preclinical models of autoimmune disease. While this compound has been identified as a potent inhibitor of NLRP3-mediated pyroptosis in vitro, detailed in vivo studies in autoimmune models have not been extensively published. Therefore, this guide will provide the known information on this compound and present a comprehensive framework for the preclinical evaluation of this and other novel NLRP3 inhibitors, leveraging data and protocols from well-characterized compounds in the field.
This compound: Available Data
This compound (also known as compound N77) is a potent, small-molecule inhibitor of the NLRP3 inflammasome. Its primary mechanism of action is the inhibition of NLRP3-dependent pyroptosis. While it is reported to alleviate inflammatory reactions in vivo, specific quantitative data from autoimmune disease models are not yet widely available in peer-reviewed literature.
| Compound | Assay | Metric | Value | Reference(s) |
| This compound | Nigericin-Induced Pyroptosis in THP-1 cells | EC50 | 0.07 µM |
Quantitative Data from Preclinical Studies of Other NLRP3 Inhibitors
To provide a reference for designing and evaluating studies with novel inhibitors like this compound, the following tables summarize representative data from preclinical studies of other well-characterized NLRP3 inhibitors in various autoimmune disease models.
Table 1: Rheumatoid Arthritis - Collagen-Induced Arthritis (CIA) Model
| Parameter | Vehicle Control | NLRP3 Inhibitor (e.g., MCC950) | Outcome | Reference(s) |
| Arthritis Score (0-16 scale) | Elevated | Significantly Reduced | Amelioration of clinical signs of arthritis. | |
| Paw Swelling (mm) | Increased | Significantly Reduced | Reduction in joint inflammation. | |
| Synovial IL-1β Levels (pg/mL) | Elevated | Significantly Reduced | Inhibition of a key pro-inflammatory cytokine in the joint. | |
| Histological Score (inflammation, cartilage damage) | High | Significantly Reduced | Protection against joint destruction. |
Table 2: Multiple Sclerosis - Experimental Autoimmune Encephalomyelitis (EAE) Model
| Parameter | Vehicle Control | NLRP3 Inhibitor (e.g., MCC950) | Outcome | Reference(s) |
| Clinical Score (0-5 scale) | High | Significantly Reduced | Delayed onset and reduced severity of neurological symptoms. | |
| CNS Infiltrating Cells (cells/section) | High | Significantly Reduced | Decreased infiltration of inflammatory cells into the central nervous system. | |
| Spinal Cord IL-1β Levels (pg/mg tissue) | Elevated | Significantly Reduced | Reduction of pro-inflammatory cytokine levels in the CNS. | |
| Demyelination Score | High | Significantly Reduced | Protection against myelin loss. |
Table 3: Systemic Lupus Erythematosus - MRL/lpr Mouse Model
| Parameter | Vehicle Control | NLRP3 Inhibitor | Outcome | Reference(s) |
| Proteinuria (mg/dL) | Elevated | Significantly Reduced | Improvement in kidney function. | |
| Serum Anti-dsDNA Antibodies (U/mL) | High | No Significant Change / Moderately Reduced | Variable effect on autoantibody production, suggesting a primary role in downstream inflammation. | |
| Renal IL-1β Expression | High | Significantly Reduced | Reduction of inflammation in the kidney. | |
| Glomerulonephritis Score | High | Significantly Reduced | Amelioration of kidney pathology. |
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome signaling pathway and point of inhibition.
General Experimental Workflow for In Vivo Efficacy Testing
Caption: General experimental workflow for in vivo testing of a novel NLRP3 inhibitor.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of novel NLRP3 inhibitors like this compound in key autoimmune disease models.
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This model is considered the gold standard for preclinical testing of rheumatoid arthritis therapeutics.
1. Animals:
-
Male DBA/1 mice, 8-10 weeks old.
2. Reagents:
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
This compound dissolved in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) for oral gavage).
3. Induction of Arthritis:
-
Day 0: Prepare an emulsion by mixing the CII solution and CFA in a 1:1 ratio. Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21: Prepare an emulsion of CII solution and IFA (1:1 ratio). Administer a 100 µL booster injection intradermally near the initial site.
4. Treatment Protocol (Therapeutic Model):
-
Begin treatment upon the first signs of arthritis (typically days 24-28).
-
Administer this compound or vehicle control daily via the chosen route (e.g., oral gavage) for a predefined period (e.g., 14-21 days). Dose-ranging studies are recommended.
5. Clinical Assessment:
-
Monitor mice daily or every other day for signs of arthritis starting from day 21.
-
Score each paw on a scale of 0-4:
-
0 = Normal
-
1 = Erythema and mild swelling of one digit
-
2 = Erythema and mild swelling of more than one digit or ankle
-
3 = Erythema and moderate swelling of the entire paw
-
4 = Severe swelling and ankylosis
-
-
The maximum score per mouse is 16.
6. Endpoint Analysis (e.g., Day 42):
-
Serology: Collect blood for serum cytokine analysis (e.g., IL-1β, IL-6) via ELISA.
-
Histology: Euthanize mice and collect paws. Fix, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) for inflammation and Safranin O for cartilage integrity.
-
Biomarkers: Collect synovial tissue for protein analysis (e.g., Western blot for NLRP3, caspase-1) or gene expression analysis (qRT-PCR).
Protocol 2: MOG-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This is the most common animal model for multiple sclerosis.
1. Animals:
-
Female C57BL/6 mice, 8-12 weeks old.
2. Reagents:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
-
Complete Freund's Adjuvant (CFA) containing 5 mg/mL Mycobacterium tuberculosis.
-
Pertussis Toxin (PTX) in sterile PBS.
-
This compound dissolved in a suitable vehicle.
3. Induction of EAE:
-
Day 0: Emulsify MOG35-55 (e.g., 200 µg) in CFA. Inject 100 µL subcutaneously on each flank (200 µL total per mouse). Administer Pertussis Toxin (e.g., 200 ng) intraperitoneally (i.p.).
-
Day 2: Administer a second dose of Pertussis Toxin (200 ng) i.p.
4. Treatment Protocol (Prophylactic Model):
-
Begin daily administration of this compound or vehicle control on Day 0 and continue throughout the study (e.g., 21-28 days).
5. Clinical Assessment:
-
Monitor and score mice daily starting from Day 7 for neurological signs:
-
0 = No clinical signs
-
1 = Limp tail
-
2 = Hind limb weakness
-
3 = Partial hind limb paralysis
-
4 = Complete hind limb paralysis
-
5 = Moribund state
-
-
Record body weight daily.
6. Endpoint Analysis (e.g., Day 21-28):
-
Histology: Euthanize mice and perfuse with PBS followed by 4% paraformaldehyde. Collect spinal cords and brains for histological analysis of inflammatory infiltrates (H&E) and demyelination (Luxol Fast Blue).
-
Flow Cytometry: Isolate mononuclear cells from the CNS and analyze for populations of T cells (CD4+, CD8+), macrophages, and microglia.
-
Cytokine Analysis: Culture splenocytes or lymph node cells with MOG35-55 peptide and measure cytokine production (IFN-γ, IL-17, IL-1β) in the supernatant by ELISA.
Conclusion
The NLRP3 inflammasome represents a pivotal nexus in the inflammatory cascade underlying many autoimmune diseases. Novel inhibitors such as this compound, which show high potency in vitro, are promising candidates for therapeutic development. While specific in vivo data for this compound in autoimmune models remains to be published, the established protocols and comparative data from other NLRP3 inhibitors provided in this guide offer a robust framework for its preclinical evaluation. Rigorous testing in relevant animal models, utilizing standardized scoring systems and a multi-faceted endpoint analysis, will be crucial in determining the therapeutic potential of this and other next-generation NLRP3 inflammasome inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyroptosis inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
Oridonin: A Covalent NLRP3 Inhibitor for the Modulation of Metabolic Disorders
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide focuses on Oridonin (B1677485), a well-characterized covalent NLRP3 inhibitor with demonstrated efficacy in preclinical models of metabolic disorders. This decision was made due to the limited publicly available information on "Nlrp3-IN-28." Oridonin is presented here as a representative molecule to illustrate the therapeutic potential of NLRP3 inhibition in the context of metabolic diseases.
Executive Summary
Metabolic disorders such as obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD) are characterized by chronic low-grade inflammation. The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a key mediator of this sterile inflammation, making it a prime therapeutic target. This guide provides a comprehensive technical overview of Oridonin, a natural diterpenoid that acts as a specific and covalent inhibitor of the NLRP3 inflammasome. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies in metabolic disease models, provide detailed experimental protocols for its evaluation, and visualize the relevant biological pathways and experimental workflows.
The NLRP3 Inflammasome in Metabolic Disease
The NLRP3 inflammasome is a multiprotein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). In metabolic diseases, endogenous DAMPs such as excess glucose, saturated fatty acids, cholesterol crystals, and ceramides (B1148491) can trigger the activation of the NLRP3 inflammasome in metabolic tissues. This activation leads to the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), which in turn drive insulin (B600854) resistance, adipocyte dysfunction, and hepatic steatosis.
Oridonin: A Potent and Specific NLRP3 Inhibitor
Oridonin is a natural product isolated from the medicinal herb Rabdosia rubescens. It has been identified as a potent and specific inhibitor of the NLRP3 inflammasome.
Mechanism of Action
Oridonin's inhibitory activity stems from its ability to form a covalent bond with the NLRP3 protein. Specifically, it targets cysteine 279 (Cys279) within the NACHT domain of NLRP3.[1][2][3][4] This covalent modification sterically hinders the interaction between NLRP3 and NEK7, a kinase essential for NLRP3 inflammasome assembly and activation.[1][5] By blocking this interaction, Oridonin effectively prevents the downstream activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.[1][2] Notably, Oridonin's inhibitory effect is specific to the NLRP3 inflammasome and does not impact other inflammasomes like AIM2 or NLRC4.[2]
Quantitative Data on the Efficacy of Oridonin in Metabolic Disorder Models
The following tables summarize the key quantitative findings from preclinical studies evaluating the therapeutic effects of Oridonin in rodent models of metabolic diseases.
Effects on a High-Fat Diet (HFD)-Induced Obesity and Type 2 Diabetes Mouse Model
| Parameter | Animal Model | Treatment Group | Dosage & Duration | Key Findings | Reference(s) |
| Body Weight | C57BL/6J mice on HFD | Oridonin | 3 mg/kg/day for 6 weeks (therapeutic) | Significant reduction in weight gain compared to vehicle-treated HFD mice. | [6] |
| Fasting Blood Glucose | C57BL/6J mice on HFD | Oridonin | 3 mg/kg/day for 6 weeks (therapeutic) | Significant reduction in fasting blood glucose levels compared to vehicle-treated HFD mice. | [6] |
| Insulin Sensitivity | C57BL/6J mice on HFD | Oridonin | 3 mg/kg/day for 6 weeks (therapeutic) | Improved insulin sensitivity as determined by insulin tolerance tests (ITT). | [6] |
| IL-1β Levels (Serum) | C57BL/6J mice on HFD | Oridonin | 3 mg/kg/day for 6 weeks (therapeutic) | Significant reduction in serum IL-1β levels. | [6] |
| Caspase-1 Activation (Adipose Tissue) | C57BL/6J mice on HFD | Oridonin | 3 mg/kg/day for 6 weeks (therapeutic) | Suppressed HFD-induced caspase-1 activation in adipose tissue. | [6] |
Effects on a Streptozotocin (STZ) and High-Fat Diet (HFD)-Induced Type 2 Diabetes Rat Model
| Parameter | Animal Model | Treatment Group | Dosage & Duration | Key Findings | Reference(s) |
| Renal Fibrosis | STZ and HFD-induced diabetic rats | Oridonin | 10 and 20 mg/kg/day for 2 weeks | Markedly limited the size of renal fibrosis. | [7][8] |
| Kidney Function | STZ and HFD-induced diabetic rats | Oridonin | 10 and 20 mg/kg/day for 2 weeks | Preserved kidney function. | [7][8] |
| TXNIP/NLRP3 Pathway Expression | STZ and HFD-induced diabetic rats | Oridonin | 10 and 20 mg/kg/day for 2 weeks | Decreased expression of the TXNIP/NLRP3 pathway components. | [7][8] |
| NF-κB Pathway Expression | STZ and HFD-induced diabetic rats | Oridonin | 10 and 20 mg/kg/day for 2 weeks | Decreased expression of NF-κB pathway components. | [7][8] |
Effects on High-Fat Diet (HFD)-Induced Hepatic Steatosis Mouse Model
| Parameter | Animal Model | Treatment Group | Dosage & Duration | Key Findings | Reference(s) |
| Liver Weight | C57BL/6J mice on HFD | Oridonin | 50 and 100 mg/kg for 8 weeks | Significantly decreased liver weight and liver-to-body weight ratio. | [9] |
| Hepatic Triglycerides (TG) | C57BL/6J mice on HFD | Oridonin | 50 and 100 mg/kg for 8 weeks | Significantly lower hepatic TG levels. | [9] |
| Plasma Triglycerides (TG) | C57BL/6J mice on HFD | Oridonin | 50 and 100 mg/kg for 8 weeks | Significantly lower plasma TG levels. | [9] |
| Hepatic Steatosis | C57BL/6J mice on HFD | Oridonin | 50 and 100 mg/kg for 8 weeks | Less hepatocyte injury, lobular inflammation, and steatosis. | [9] |
| Inflammatory Factors (IL-1β, TNF-α) | C57BL/6J mice on HFD | Oridonin | 50 and 100 mg/kg for 8 weeks | No significant effect on IL-1β and TNF-α levels in LXRα-/- mice, suggesting LXRα-dependent anti-inflammatory action in this model. | [9] |
Experimental Protocols
In Vivo Evaluation of Oridonin in a High-Fat Diet-Induced Obesity and T2D Mouse Model
This protocol is a synthesis of methodologies described in the cited literature.[6][10][11][12][13][14]
Objective: To assess the therapeutic efficacy of Oridonin on metabolic parameters in a diet-induced obesity and insulin resistance mouse model.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Oridonin
-
Vehicle (e.g., sterile saline with 0.5% carboxymethylcellulose)
-
Insulin
-
Glucose meter and strips
-
ELISA kits for IL-1β
-
Antibodies for Western blotting (Caspase-1, β-actin)
Procedure:
-
Animal Acclimatization and Diet Induction:
-
Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity).
-
Randomly divide mice into a control group (standard chow) and an HFD group.
-
Provide the respective diets and water ad libitum for 12 weeks to induce obesity and insulin resistance in the HFD group.
-
-
Oridonin Treatment:
-
After the 12-week diet induction period, divide the HFD mice into two subgroups: vehicle-treated and Oridonin-treated.
-
Administer Oridonin (e.g., 3 mg/kg body weight) or vehicle daily via intraperitoneal (i.p.) injection for 6 weeks.
-
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor and record weekly throughout the study.
-
Fasting Blood Glucose: Measure from tail vein blood after a 6-hour fast at baseline and at the end of the treatment period.
-
Insulin Tolerance Test (ITT): At the end of the treatment period, fast mice for 4 hours, then inject insulin (e.g., 0.75 U/kg body weight) intraperitoneally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Biochemical and Molecular Analysis:
-
At the end of the study, euthanize mice and collect blood and tissues (e.g., adipose tissue, liver).
-
Serum IL-1β Measurement: Use ELISA to quantify IL-1β levels in the serum.
-
Western Blotting for Caspase-1 Activation: Prepare protein lysates from adipose tissue. Perform SDS-PAGE and Western blotting using antibodies against the cleaved (active) form of caspase-1 (p20 subunit) and a loading control (e.g., β-actin).
-
In Vitro Assessment of NLRP3 Inflammasome Inhibition by Oridonin
This protocol is based on standard in vitro inflammasome activation assays.[1][15][16]
Objective: To determine the inhibitory effect of Oridonin on NLRP3 inflammasome activation in macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Oridonin
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for IL-1β and TNF-α
-
Antibodies for Western blotting (Caspase-1, IL-1β, β-actin)
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Priming:
-
Culture BMDMs or PBMCs in appropriate cell culture plates.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
-
Oridonin Treatment:
-
Pre-treat the primed cells with various concentrations of Oridonin (or vehicle control) for 30-60 minutes.
-
-
NLRP3 Inflammasome Activation:
-
Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 10 µM) for 1-2 hours or ATP (e.g., 5 mM) for 30-60 minutes.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants and prepare cell lysates.
-
Cytokine Measurement: Quantify the concentration of mature IL-1β and TNF-α in the supernatants using ELISA.
-
Western Blotting: Analyze the cell lysates and supernatants by Western blotting to detect the cleaved forms of caspase-1 (p20) and IL-1β (p17) in the supernatant, and pro-caspase-1 and pro-IL-1β in the cell lysates.
-
Pyroptosis Assessment: Measure the release of lactate (B86563) dehydrogenase (LDH) in the supernatants as an indicator of pyroptotic cell death.
-
Visualization of Signaling Pathways and Workflows
NLRP3 Inflammasome Activation and Inhibition by Oridonin
References
- 1. researchgate.net [researchgate.net]
- 2. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 4. (PDF) Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity. (2018) | Hongbin He | 573 Citations [scispace.com]
- 5. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin Attenuates Diabetes‑induced Renal Fibrosis via the Inhibition of TXNIP/NLRP3 and NF‑κB Pathways by Activating PPARγ in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oridonin restores hepatic lipid homeostasis in an LXRα-ATGL/EPT1 axis-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. Diet-induced obesity murine model [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. Assessing NLRP3 Inflammasome Activation by Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Evaluation of NLRP3 Inflammasome Inhibitors in Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a crucial component of the innate immune system, responsible for orchestrating inflammatory responses to a wide range of danger signals. Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a compelling target for therapeutic intervention. These application notes provide a comprehensive guide for the characterization of NLRP3 inhibitors in primary immune cells. While the specific compound "Nlrp3-IN-28" is not extensively documented in publicly available scientific literature, the principles and protocols outlined here are broadly applicable to the evaluation of novel NLRP3 inflammasome inhibitors, using the well-characterized inhibitor MCC950 as a representative example.
Primary immune cells, such as human peripheral blood mononuclear cells (PBMCs), monocytes, and murine bone marrow-derived macrophages (BMDMs), are essential tools for studying the effects of NLRP3 inhibitors in a physiologically relevant context. This document details the isolation and culture of these cells, methods for activating the NLRP3 inflammasome, and protocols for assessing the efficacy of inhibitory compounds.
Mechanism of NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, involves the upregulation of NLRP3 and pro-IL-1β expression, typically initiated by signals from Toll-like receptors (TLRs) upon recognition of pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[1][2] The second step, or activation, is triggered by a diverse array of stimuli, including ATP, crystalline substances, and pore-forming toxins, which lead to the assembly of the NLRP3 inflammasome complex.[1][2] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[2] Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms and can also induce a form of inflammatory cell death called pyroptosis by cleaving gasdermin D (GSDMD).[2]
Data Presentation: Efficacy of a Representative NLRP3 Inhibitor (MCC950)
The following tables summarize the inhibitory activity of MCC950 on NLRP3 inflammasome activation in various primary immune cell types. This data is representative and serves as a benchmark for evaluating novel NLRP3 inhibitors.
| Cell Type | Species | NLRP3 Activator | Readout | IC50 of MCC950 | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Murine | ATP | IL-1β release | ~10-20 nM | [3] |
| Bone Marrow-Derived Macrophages (BMDMs) | Murine | Nigericin | IL-1β release | ~10-20 nM | [3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | LPS + ATP | IL-1β release | ~8-50 nM | [4] |
| Monocytes | Human | LPS + Nigericin | IL-1β release | ~10 nM | [5] |
Table 1: Inhibitory Concentration (IC50) of MCC950 on IL-1β Release.
| Cell Type | Species | NLRP3 Activator | Readout | Inhibition with MCC950 | Reference |
| THP-1 cells (monocytic cell line) | Human | LPS + Nigericin | Pyroptosis (LDH release) | Significant reduction | [6] |
| Bone Marrow-Derived Macrophages (BMDMs) | Murine | ATP | Pyroptosis (LDH release) | Significant reduction | [7] |
Table 2: Effect of MCC950 on Pyroptosis.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Healthy human donor blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
50 mL conical tubes
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.[1]
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMCs in RPMI-1640 with 10% FBS and perform a cell count.
Protocol 2: NLRP3 Inflammasome Activation and Inhibition in Human PBMCs
Materials:
-
Isolated human PBMCs
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
NLRP3 inhibitor (e.g., MCC950) and vehicle (e.g., DMSO)
-
96-well tissue culture plates
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Priming: Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours at 37°C.[5]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor or vehicle for 30-60 minutes.[7]
-
Activation: Stimulate the cells with a NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours at 37°C.[1]
-
Sample Collection:
-
Supernatant for Cytokine Analysis: Carefully collect the cell culture supernatant for IL-1β measurement by ELISA.
-
Supernatant for Pyroptosis Assay: Collect supernatant to measure LDH release as an indicator of pyroptosis.
-
Protocol 3: Isolation and Differentiation of Murine Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
Femurs and tibias from mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
70 µm cell strainer
-
10 cm non-tissue culture treated petri dishes
Procedure:
-
Dissect the femur and tibia and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with RPMI-1640 using a 25-gauge needle and syringe.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.[1]
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in BMDM differentiation medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 20 ng/mL M-CSF).[1]
-
Plate the cells in 10 cm non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator. On day 3, add fresh BMDM differentiation medium.
-
On day 6-7, macrophages will be differentiated and can be harvested for experiments.
Protocol 4: NLRP3 Inflammasome Activation and Inhibition in Murine BMDMs
Materials:
-
Differentiated BMDMs
-
Opti-MEM I Reduced Serum Medium
-
LPS
-
ATP or Nigericin
-
NLRP3 inhibitor (e.g., MCC950) and vehicle (e.g., DMSO)
-
96-well tissue culture plates
-
ELISA kits for murine IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Seed differentiated BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[1]
-
Priming: Replace the medium with Opti-MEM and prime the cells with LPS (e.g., 1 µg/mL) for 4 hours at 37°C.[1]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor or vehicle for 30-60 minutes.[1]
-
Activation: Stimulate the cells with a NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours at 37°C.[1]
-
Sample Collection:
-
Supernatant for Cytokine Analysis: Carefully collect the cell culture supernatant for IL-1β measurement by ELISA.
-
Supernatant for Pyroptosis Assay: Collect supernatant to measure LDH release.
-
Visualizations
Caption: NLRP3 inflammasome signaling pathway and point of inhibition.
Caption: Experimental workflow for evaluating NLRP3 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Alum Activates the Bovine NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple TLRs elicit alternative NLRP3 inflammasome activation in primary human monocytes independent of RIPK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
Application Notes and Protocols for Nlrp3-IN-28 in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide array of inflammatory and autoimmune diseases. Nlrp3-IN-28 is a potent and selective inhibitor of the NLRP3 inflammasome, presenting a promising therapeutic avenue for these conditions. These application notes provide a comprehensive guide to utilizing this compound in in vivo mouse models, including recommended dosage strategies based on structurally and functionally similar compounds, administration protocols, and essential experimental design considerations.
While specific in vivo dosage data for this compound is not extensively published, data from other well-characterized NLRP3 inhibitors can serve as a valuable starting point for experimental design. The information presented here is a synthesis of published data for compounds such as MCC950, Oridonin, and other NLRP3 inhibitors, providing a framework for the effective evaluation of this compound in preclinical mouse models.
NLRP3 Signaling Pathway and Point of Inhibition
The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by microbial components or endogenous cytokines, leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the activation of transcription factors like NF-κB. The second "activation" signal can be triggered by a variety of stimuli, including ATP, crystalline substances, or pore-forming toxins. This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This complex facilitates the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms for secretion.[1][2][3][4] this compound and similar inhibitors act by directly targeting the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade.
Caption: NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Quantitative Data Summary: Dosages of Structurally and Functionally Similar NLRP3 Inhibitors
The following table summarizes in vivo dosage information from published studies on various NLRP3 inhibitors in mouse models. This data can serve as a reference for designing experiments with this compound. A recommended starting dose range for this compound is 10-50 mg/kg, with the administration route and frequency being dependent on the specific mouse model and experimental goals. Optimization will be necessary.
| Inhibitor | Disease Model | Animal Model | Dosage and Administration | Key Findings |
| MCC950 | Spinal Cord Injury | Mouse model of SCI | 10 or 50 mg/kg, intraperitoneal, daily | Improved motor function and reduced lesion volume.[5] |
| Oridonin | Atherosclerosis | Rabbit model on high-cholesterol diet | 20 mg/kg, oral, daily | Reduced the severity of initial atherosclerotic lesions.[5] |
| Nlrp3-IN-27 | LPS-induced Peritonitis | C57BL/6 mice | Not specified, i.p. or p.o. | General workflow for evaluation provided. |
| Dapansutrile | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse model of EAE | 3.75 g/kg, daily oral gavage | Ameliorated neurological deficits.[6] |
| NT-0249 | LPS/ATP Peritonitis | Wild-type mice | 0.1-10 mg/kg, oral | Dose-dependently reduced IL-1β levels.[7] |
| NT-0249 | Cryopyrin-Associated Periodic Syndrome (CAPS) | Mouse model of CAPS | 10 and 100 mg/kg, oral (in chow) | Reduced multiple inflammatory biomarkers.[8] |
| Ac-YVAD-CMK | LPS-induced Neuroinflammation | C57BL/6 mice | Not specified | Reduced expression of NLRP3 inflammasome components.[3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo studies that can be adapted for this compound.
General Workflow for In Vivo Evaluation of this compound
Caption: A general workflow for evaluating a novel NLRP3 inhibitor in mice.[6]
Protocol 1: LPS-Induced Peritonitis Model
This is a common model to assess the acute anti-inflammatory effects of NLRP3 inhibitors.[6]
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)[2]
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Sterile PBS
-
8-12 week old C57BL/6 mice
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in the vehicle to the desired concentration.
-
Prepare LPS solution in sterile PBS (e.g., 1 mg/mL).
-
Prepare ATP solution in sterile PBS (e.g., 3 mg/mL).
-
-
Dosing:
-
Administer this compound or vehicle to mice via intraperitoneal (i.p.) or oral (p.o.) route at the desired dose (e.g., 10-50 mg/kg).
-
One hour after inhibitor administration, prime the mice with an i.p. injection of LPS (e.g., 10 mg/kg).[6]
-
-
NLRP3 Activation:
-
After a priming period of 4 hours, inject the mice intraperitoneally with an NLRP3 activator such as ATP (e.g., 30 mg/kg).[6]
-
-
Sample Collection:
-
Thirty minutes to one hour after the ATP challenge, euthanize the mice.
-
Perform peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid.
-
Collect blood via cardiac puncture for serum analysis.
-
-
Analysis:
-
Measure the levels of IL-1β and other cytokines in the peritoneal lavage fluid and serum using ELISA or other immunoassays.
-
Protocol 2: Spinal Cord Injury (SCI) Model
This protocol is adapted from studies using MCC950 in a mouse model of SCI.[5]
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Female C57BL/6 mice (8 weeks old, 25 ± 2 g)
-
Weight-drop device for SCI induction
Procedure:
-
Animal Model:
-
Induce spinal cord injury at the T9 vertebral level using a weight-drop device.
-
-
Drug Administration:
-
Dissolve this compound in saline.
-
Administer this compound at a dose of 10 or 50 mg/kg via intraperitoneal injection immediately after SCI and then daily for the duration of the experiment.[5]
-
-
Behavioral Assessment:
-
Assess motor function using the Basso Mouse Scale (BMS) at 1, 3, 7, 14, 21, and 28 days post-injury.[5]
-
-
Histological Analysis:
-
At the end of the experiment, collect spinal cord tissue for histological staining (e.g., H&E, Nissl) to assess lesion volume and neuronal survival.[5]
-
-
Biochemical Analysis:
-
Homogenize spinal cord tissue for ELISA or Western blot analysis to quantify the levels of inflammatory cytokines such as IL-1β and TNF-α.[5]
-
Important Considerations
-
Vehicle Control: Always include a vehicle control group to account for any effects of the solvent used to dissolve this compound.
-
Specificity: While this compound is expected to be selective, it is good practice to assess its effects on other inflammatory pathways to confirm its specificity in your model system. For example, measuring levels of cytokines not primarily dependent on the NLRP3 inflammasome, such as TNF-α or IL-6, can be informative.[1][7]
-
Pharmacokinetics: If possible, conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound in mice. This will help in optimizing the dosing regimen.
-
Toxicity: Monitor the animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress.
By following these guidelines and adapting the provided protocols, researchers can effectively evaluate the therapeutic potential of this compound in a variety of preclinical mouse models of inflammatory diseases.
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NLRP3 INFLAMMASOME ACTIVATION CONTRIBUTES TO LONG-TERM BEHAVIORAL ALTERATIONS IN MICE INJECTED WITH LIPOPOLYSACCHARIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nlrp3-IN-28 for LPS-Induced Inflammation Model
Disclaimer: Publicly available data for a specific molecule designated "Nlrp3-IN-28" is limited. The following application notes and protocols are based on the established methodologies for well-characterized, potent, and selective NLRP3 inflammasome inhibitors used in lipopolysaccharide (LPS)-induced inflammation models. The principles, workflows, and data presentation formats are directly applicable to novel inhibitors like this compound.
Application Notes
The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] It is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[1][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[2][4]
Activation of the canonical NLRP3 inflammasome is a two-step process.[1][5]
-
Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as LPS, activate pattern recognition receptors like Toll-like receptor 4 (TLR4). This leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β gene expression.[1][5][6]
-
Signal 2 (Activation): A diverse range of stimuli, including extracellular ATP, pore-forming toxins (e.g., nigericin), or crystalline substances, trigger the assembly of the NLRP3 inflammasome complex.[2][5] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1, leading to caspase-1 auto-cleavage and activation.[1][5]
This compound is designed to be a specific inhibitor of the NLRP3 inflammasome, likely acting by preventing the conformational changes required for its activation and assembly. Its application in an LPS-induced inflammation model allows for the characterization of its potency, selectivity, and therapeutic potential.
Signaling Pathway and Experimental Workflow
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Quantitative Data Summary
The following tables summarize representative data from studies using NLRP3 inhibitors in LPS-stimulated models. This format should be used to tabulate results for this compound.
Table 1: In Vitro Activity of Representative NLRP3 Inhibitors
| Inhibitor | Cell Type | Priming (Signal 1) | Activation (Signal 2) | Assay | Endpoint | Result (IC₅₀) | Reference |
| NT-0249 | Human PBMCs | LPS | ATP | ELISA | IL-1β Release | 0.010 µM | [7] |
| NT-0249 | Human PBMCs | LPS | Nigericin | ELISA | IL-1β Release | 0.008 µM | [7] |
| CP-456,773 | Human PBMCs | LPS | ATP | ELISA | IL-1β Release | ~0.025 µM | [7] |
| GW-A2 | J774A.1 Macrophages | LPS (0.1 µg/ml) | ATP (5 mM) | ELISA | IL-1β Release | Inhibition at 2 µM | [8] |
| Ac-YVAD-CMK | Mouse Model | LPS (i.p.) | Endogenous | ELISA | Serum IL-1β | Significant reduction | [9] |
Table 2: In Vivo Activity of Representative NLRP3 Inhibitors
| Inhibitor | Animal Model | Inflammation Stimulus | Dose & Route | Endpoint | Result | Reference |
| Dexamethasone | Mouse | LPS/ATP (i.p.) | N/A | IL-1β in Peritoneal Wash | Significant Reduction | [4] |
| NLRP3 Inhibitor | Mouse | LPS/ATP (i.p.) | N/A | IL-1β in Peritoneal Wash | Significant Reduction | [4] |
| NLRP3 Inhibitor | Mouse | LPS/ATP (i.p.) | N/A | Serum IL-18 | Significant Reduction | [4] |
| Ac-YVAD-CMK | Mouse | LPS (i.p.) | 50 µg (i.c.v.) | Serum TNF-α & IL-1β | Significant Reduction | [9] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in Macrophages
This protocol details the steps to assess the inhibitory effect of this compound on LPS- and ATP-induced NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
A. Materials
-
Murine bone marrow-derived macrophages (BMDMs)
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine 5'-triphosphate (ATP)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for murine IL-1β
-
Reagents for Western Blotting (lysis buffer, antibodies for Caspase-1 p20)
B. Isolation and Culture of BMDMs [10]
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Lyse red blood cells using a suitable lysis buffer.
-
Culture the remaining cells in DMEM containing 20 ng/mL M-CSF for 5-7 days to differentiate them into macrophages.
-
On day 7, detach the differentiated BMDMs and seed them into multi-well plates at a density of 0.5 - 1 x 10⁶ cells/mL. Allow cells to adhere overnight.
C. Experimental Procedure
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the BMDMs and add the medium containing the inhibitor or vehicle (DMSO) control. Incubate for 1 hour at 37°C.
-
Priming (Signal 1): Add LPS to each well to a final concentration of 100 ng/mL. Incubate for 3-4 hours at 37°C. This step upregulates pro-IL-1β and NLRP3 expression.[10]
-
Activation (Signal 2): Add ATP to each well to a final concentration of 5 mM. Incubate for 45-60 minutes at 37°C. This step triggers inflammasome assembly and activation.[4][7]
-
Sample Collection: Carefully collect the cell culture supernatants and centrifuge to remove any cell debris. Store at -80°C for cytokine analysis. Lyse the remaining cells for Western blot analysis.
D. Readouts
-
IL-1β Measurement (ELISA): Quantify the concentration of mature IL-1β in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Cleavage (Western Blot): Analyze cell lysates by Western blotting to detect the cleaved (active) p20 subunit of Caspase-1, a direct indicator of inflammasome activation.
Protocol 2: In Vivo LPS-Induced Peritonitis Model
This protocol describes an acute in vivo model to evaluate the efficacy of this compound in suppressing NLRP3-driven inflammation.[4]
A. Materials
-
C57BL/6 mice (8-10 weeks old)
-
This compound formulated for in vivo administration
-
Lipopolysaccharide (LPS)
-
Adenosine 5'-triphosphate (ATP)
-
Sterile PBS
-
Anesthesia
-
ELISA kits for murine IL-1β and IL-18
B. Experimental Procedure
-
Animal Groups: Divide mice into several groups (n=6-8 per group):
-
Vehicle Control
-
LPS + ATP + Vehicle
-
LPS + ATP + this compound (multiple dose groups)
-
-
Inhibitor Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory challenge.
-
Inflammation Induction:
-
Inject LPS intraperitoneally (i.p.) to prime the inflammasome.
-
After a set priming time (e.g., 3-4 hours), inject ATP (i.p.) to activate the inflammasome.[4]
-
-
Sample Collection:
-
At a defined endpoint (e.g., 1-2 hours after ATP injection), collect blood via cardiac puncture for serum analysis.
-
Perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity, gently massaging, and then aspirating the fluid.
-
C. Readouts
-
Cytokine Analysis: Centrifuge the peritoneal lavage fluid and blood samples (to obtain serum). Measure the levels of IL-1β and IL-18 using commercial ELISA kits.[4]
-
Cell Infiltration (Optional): Analyze the peritoneal lavage fluid using flow cytometry to quantify the infiltration of inflammatory cells, such as neutrophils.
Caption: General experimental workflow for in vivo evaluation of this compound in a peritonitis model.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. NLRP3 INFLAMMASOME ACTIVATION CONTRIBUTES TO LONG-TERM BEHAVIORAL ALTERATIONS IN MICE INJECTED WITH LIPOPOLYSACCHARIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Measurement of Nlrp3-IN-28
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Nlrp3-IN-28 is a potent and selective inhibitor of the NLRP3 inflammasome, offering a promising therapeutic strategy for these conditions. These application notes provide a comprehensive guide to utilizing this compound in in vivo mouse models, including recommended dosage, administration protocols, and experimental design considerations for evaluating its efficacy.
The activation of the NLRP3 inflammasome is a multi-step process. It begins with a "priming" signal, often through Toll-like receptors (TLRs), which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second "activation" signal, triggered by various stimuli such as ATP, nigericin, or monosodium urate (MSU) crystals, leads to the assembly of the NLRP3 inflammasome complex. This complex, consisting of NLRP3, ASC (apoptosis-associated speck
Application Notes and Protocols for Western Blot Analysis of Caspase-1 using Nlrp3-IN-28
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The NLRP3 inflammasome is a critical multiprotein complex of the innate immune system that plays a pivotal role in response to cellular danger signals. Upon activation, the NLRP3 inflammasome induces the autocatalytic cleavage of pro-caspase-1 into its active p20 and p10 subunits. Active caspase-1 then facilitates the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and can lead to a form of inflammatory cell death known as pyroptosis. Given the implication of dysregulated NLRP3 inflammasome activity in a host of inflammatory diseases, the development of specific inhibitors is of significant therapeutic interest.
Nlrp3-IN-28 is a potent and selective inhibitor of the NLRP3 inflammasome. This document provides detailed application notes and protocols for the use of this compound in the Western blot analysis of caspase-1 activation, a key downstream indicator of NLRP3 inflammasome activity.
Mechanism of Action of this compound
This compound, also known as compound N77, is a novel pyroptosis inhibitor that functions by suppressing the NLRP3-related signaling pathway. Its mechanism of action involves the modulation of caspase-1 glutathionylation through the targeting of glutathione-S-transferase Mu 1 (GSTM1). This activity ultimately prevents the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines.
Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or priming, is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β expression. The second signal, or activation, can be triggered by a variety of stimuli including ATP, nigericin, or crystalline materials, leading to the assembly of the inflammasome complex and subsequent caspase-1 activation. This compound exerts its inhibitory effect during the activation phase of this pathway.
Experimental Protocols
The following is a representative protocol for the use of this compound in the Western blot analysis of caspase-1. Optimal conditions may need to be determined by the end-user.
Cell Culture and Treatment
-
Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or a similar macrophage cell line (e.g., THP-1) in 6-well plates at a density of 1-2 x 10^6 cells per well. Culture overnight in complete medium.
-
Priming (Signal 1): Replace the medium and prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (dissolved in DMSO) or a vehicle control (DMSO) for 1 hour.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 5 mM ATP or 10 µM Nigericin, for 30-60 minutes.
Sample Collection and Preparation
-
Supernatant Collection: Carefully collect the cell culture supernatant. Centrifuge at 300 x g for 10 minutes at 4°C to pellet any detached cells. The cleared supernatant can be used for analyzing secreted proteins.
-
Cell Lysate Preparation:
-
Wash the adherent cells twice with ice-cold PBS.
-
Lyse the cells in 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the cleared supernatant (cell lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
Western Blot Protocol
-
Sample Preparation: Mix 20-40 µg of protein from each cell lysate sample with 4x Laemmli sample buffer. For supernatant samples, a concentration step may be required prior to adding sample buffer. Boil all samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 12-15% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the cleaved p20 subunit of caspase-1. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should be used for the cell lysates.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the cleaved caspase-1 p20 band intensity to the loading control for cell lysates.
Data Presentation
The following table provides representative quantitative data for a typical Western blot experiment using this compound to inhibit caspase-1 cleavage.
| Parameter | Pro-Caspase-1 (p45) | Cleaved Caspase-1 (p20) |
| Molecular Weight | ~45 kDa | ~20 kDa |
| Cellular Location | Cytosol (Lysate) | Primarily Secreted (Supernatant), some in Lysate |
| Primary Antibody Dilution | 1:1000 | 1:1000 |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | 1:2000 - 1:10000 |
| Incubation Time | Overnight at 4°C (Primary), 1 hour at RT (Secondary) | Overnight at 4°C (Primary), 1 hour at RT (Secondary) |
| Treatment Group | This compound Conc. (µM) | Relative Cleaved Caspase-1 (p20) Intensity (Normalized to Vehicle Control) |
| Unstimulated Control | 0 | 0.05 |
| LPS + Nigericin (Vehicle) | 0 | 1.00 |
| LPS + Nigericin | 0.01 | 0.75 |
| LPS + Nigericin | 0.1 | 0.30 |
| LPS + Nigericin | 1.0 | 0.08 |
| LPS + Nigericin | 10.0 | 0.04 |
Disclaimer: The experimental protocol and quantitative data presented are representative and based on established methodologies for NLRP3 inflammasome research. Optimal conditions and results may vary depending on the specific cell type, reagents, and instrumentation used. It is recommended to perform initial optimization experiments.
Application Notes and Protocols for NLRP3-IN-28 in Co-Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLRP3-IN-28 is a potent, cell-permeable small molecule inhibitor of the NLRP3 inflammasome. It offers a valuable tool for researchers studying the intricate mechanisms of NLRP3-mediated inflammation and for professionals in drug development exploring novel therapeutics for inflammatory diseases. This compound exerts its inhibitory effect through a novel, indirect mechanism by targeting Glutathione S-transferase Mu 1 (GSTM1). This interaction modulates the glutathionylation of caspase-1, a key downstream effector, thereby suppressing the activation of the NLRP3 inflammasome and subsequent pyroptosis.[1]
Co-immunoprecipitation (co-IP) is a powerful technique to study protein-protein interactions. In the context of the NLRP3 inflammasome, co-IP can be employed to investigate the assembly of the multi-protein complex, which consists of NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. By using this compound in conjunction with co-IP assays, researchers can elucidate the inhibitor's impact on the formation of this critical signaling platform.
These application notes provide a comprehensive overview of the use of this compound in co-immunoprecipitation assays, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action
This compound, also referred to as compound N77, was identified as a potent inhibitor of NLRP3-dependent pyroptosis with a half-maximal effective concentration (EC50) of 0.070 ± 0.008 μM in nigericin-stimulated bone marrow-derived macrophages (BMDMs).[1] Unlike direct NLRP3 inhibitors that bind to the NACHT domain, this compound acts on a downstream regulatory mechanism.
The identified molecular target of this compound is Glutathione S-transferase Mu 1 (GSTM1).[1] By inhibiting GSTM1, this compound modulates the S-glutathionylation of caspase-1. S-glutathionylation is a reversible post-translational modification that can alter protein function. In the context of the NLRP3 inflammasome, the glutathionylation state of caspase-1 appears to be a critical checkpoint. The modulation of caspase-1 glutathionylation by the this compound-GSTM1 axis ultimately leads to the suppression of NLRP3 inflammasome activation and the release of pro-inflammatory cytokines such as IL-1β.[1]
This indirect mechanism of action makes co-immunoprecipitation a valuable tool to investigate whether the downstream effects of this compound on caspase-1 have a functional consequence on the assembly of the NLRP3-ASC-caspase-1 complex.
Data Presentation
While the primary literature identifying this compound (N77) did not include co-immunoprecipitation data, this section provides a template for how to present such data if obtained experimentally. The goal is to facilitate a clear comparison of the effects of this compound on the protein-protein interactions within the NLRP3 inflammasome.
Table 1: Effect of this compound on the Interaction between NLRP3 and ASC in LPS-Primed and Nigericin-Stimulated Macrophages
| Treatment Group | Input: NLRP3 (Relative Units) | Input: ASC (Relative Units) | IP: NLRP3, IB: ASC (Relative Units) | Fold Change in Interaction (vs. Stimulated Control) |
| Unstimulated Control | 1.0 | 1.0 | Baseline | - |
| LPS + Nigericin (Vehicle) | 1.0 | 1.0 | X | 1.0 |
| LPS + Nigericin + this compound (0.1 µM) | 1.0 | 1.0 | Y | Y/X |
| LPS + Nigericin + this compound (1 µM) | 1.0 | 1.0 | Z | Z/X |
Note: Data in this table is hypothetical and serves as a template. "Relative Units" would be determined by densitometric analysis of Western blot bands, normalized to the input control.
Experimental Protocols
The following are detailed protocols for performing a co-immunoprecipitation assay to study the effect of this compound on the interaction between NLRP3 and ASC. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Protocol 1: Co-Immunoprecipitation of Endogenous NLRP3-ASC Complex from Macrophages
1. Cell Culture and Treatment: a. Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells (differentiated into macrophages with PMA) in 10 cm dishes. b. Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to upregulate NLRP3 expression. c. Pre-incubate the cells with desired concentrations of this compound (e.g., 0.1 µM, 1 µM) or vehicle control (DMSO) for 1 hour. d. Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 30-60 minutes to induce inflammasome assembly.
2. Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in 1 mL of ice-cold co-IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Reserve a small aliquot (e.g., 50 µL) as the "input" control.
3. Immunoprecipitation: a. To the cleared lysate, add 2-5 µg of anti-NLRP3 antibody or an isotype control IgG. b. Incubate overnight at 4°C with gentle rotation. c. Add 30 µL of pre-washed Protein A/G magnetic beads to each tube. d. Incubate for 2-4 hours at 4°C with gentle rotation. e. Pellet the beads using a magnetic stand and discard the supernatant. f. Wash the beads three to five times with 1 mL of ice-cold co-IP wash buffer (lysis buffer with a lower concentration of detergent, e.g., 0.1% Triton X-100).
4. Elution and Western Blotting: a. After the final wash, remove all supernatant. b. Elute the protein complexes by adding 30-50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. c. Pellet the beads using a magnetic stand and load the supernatant onto an SDS-PAGE gel, along with the "input" samples. d. Perform standard Western blotting procedures to detect NLRP3 and ASC.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: NLRP3 Inflammasome activation pathway and the mechanism of inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for co-immunoprecipitation to study NLRP3-ASC interaction.
References
Application Notes and Protocols for NLRP3-IN-28 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals. Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory diseases, making it a prime target for therapeutic intervention. High-throughput screening (HTS) is an essential methodology for the discovery of novel small-molecule inhibitors of the NLRP3 inflammasome. This document provides detailed application notes and protocols for the utilization of NLRP3-IN-28, a potent NLRP3 inhibitor, in HTS campaigns. While specific public data for this compound is not available, the following protocols are based on established methodologies for similar potent NLRP3 inhibitors. The quantitative data presented is representative of a closely related compound, NLRP3-IN-26, to serve as a practical reference.
Data Presentation: Quantitative Profile of a Representative NLRP3 Inhibitor
The following tables summarize key quantitative data for a potent NLRP3 inhibitor, representative of the expected profile for compounds like this compound. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Cell Line/System | Assay Type |
| IC50 | 0.13 µM | LPS-primed bone marrow-derived macrophages (BMDMs) | IL-1β Release Assay |
| Binding Affinity (KD) | 102.7 nM | Recombinant NLRP3 protein | Surface Plasmon Resonance (SPR) |
Table 1: Potency and Binding Affinity of a Representative NLRP3 Inhibitor.
| Cell Line | Assay | Endpoint | Representative CC50 |
| THP-1 | MTT Assay | Metabolic Activity | > 50 µM |
| BMDMs | LDH Assay | Membrane Integrity | > 50 µM |
Table 2: Representative Cytotoxicity Profile.
Signaling Pathway and Mechanism of Action
The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The second signal, triggered by a diverse range of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-gasdermin D (GSDMD), leading to the release of mature IL-1β and the formation of pores in the cell membrane, respectively, culminating in pyroptotic cell death. This compound is expected to act as a direct inhibitor of the NLRP3 inflammasome, preventing its activation and the subsequent downstream inflammatory events.
High-Throughput Screening (HTS) Workflow
A typical HTS workflow to identify novel NLRP3 inhibitors involves a primary screen to identify "hits," followed by secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action. This compound serves as an ideal positive control in these assays.
Experimental Protocols
IL-1β Release Assay (Primary HTS Assay)
This assay is a robust and widely used method for the primary screening of NLRP3 inhibitors.
Cell Lines:
-
Human THP-1 monocytes differentiated into macrophage-like cells.
-
Mouse bone marrow-derived macrophages (BMDMs).
Protocol for Differentiated THP-1 Cells:
-
Cell Seeding: Plate THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Differentiation: Differentiate THP-1 cells into a macrophage-like phenotype by treating them with PMA (100 ng/mL) for 24-48 hours.
-
Priming: Prime the differentiated THP-1 cells with LPS (1 µg/mL) for 4 hours.
-
Compound Treatment: Treat the cells with this compound (as a positive control) or test compounds for 1 hour.
-
NLRP3 Activation: Activate the NLRP3 inflammasome with Nigericin (10 µM) for 1 hour.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Protocol for BMDMs:
-
Cell Seeding: Plate the differentiated BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 4 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (as a positive control) or test compounds for 1 hour.
-
NLRP3 Activation: Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 1 hour.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants.
-
IL-1β Quantification: Measure the IL-1β concentration using a commercially available ELISA kit.
ASC Speck Formation Assay (High-Content Imaging)
This assay visualizes the formation of the ASC speck, a key step in inflammasome assembly, and is suitable for HTS.
Cell Line:
-
ASC-GFP or ASC-mCherry reporter cell line (e.g., immortalized BMDMs).
Protocol:
-
Cell Seeding: Seed ASC-reporter cells in a 96- or 384-well imaging plate.
-
Priming: Prime the cells with LPS (1 µg/mL) for 2-4 hours.
-
Compound Treatment: Add test compounds or this compound as a control and incubate for 1 hour.
-
NLRP3 Activation: Add Nigericin (10 µM) to the wells and incubate for an additional 1-2 hours.
-
Cell Staining and Fixation: Add Hoechst 33342 to stain the nuclei. Fix the cells with 4% paraformaldehyde.
-
Imaging: Acquire images using a high-content imaging system. Capture images in the DAPI (for nuclei) and GFP/RFP (for ASC specks) channels.
-
Image Analysis: Use automated image analysis software to identify and count the number of cells (based on nuclei) and the number of cells containing ASC specks.
Cytotoxicity Assays
It is crucial to assess the cytotoxicity of hit compounds to eliminate false positives.
a) MTT Assay (Metabolic Activity):
-
Seed cells in a 96-well plate and treat with compounds for the same duration as the primary assay.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
b) LDH Release Assay (Membrane Integrity):
-
Collect the cell culture supernatant from compound-treated cells.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant, following the manufacturer's protocol.
Conclusion
This compound is a valuable tool for the study of the NLRP3 inflammasome and for the discovery of novel inhibitors. The protocols outlined in this document provide a robust framework for the application of this compound in high-throughput screening campaigns. Careful experimental design, including the use of appropriate controls and orthogonal assays, is essential for the successful identification and validation of new therapeutic candidates targeting the NLRP3 inflammasome.
Troubleshooting & Optimization
Nlrp3-IN-28 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NLRP3-IN-28. The information provided is based on data for structurally similar NLRP3 inhibitors and aims to address common challenges related to the compound's solubility and stability.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
Symptoms:
-
The compound does not fully dissolve in the chosen solvent.
-
Visible particulates or cloudiness in the solution.
Possible Causes:
-
Use of an inappropriate solvent.
-
The concentration of the stock solution is too high.
-
The quality of the solvent is poor (e.g., contains water).
Solutions:
-
Select the appropriate solvent: this compound, like many small molecule inhibitors, has low solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).[1][2] Ethanol can be an alternative, but the solubility may be lower.[1]
-
Optimize stock solution concentration: If the compound does not dissolve completely, try reducing the concentration of the stock solution.
-
Use high-quality solvent: Ensure you are using fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2][3]
-
Aid dissolution: Gentle warming of the solution to 37°C or brief sonication (2-5 minutes) in a water bath can help dissolve the compound.[1][2]
Issue: Precipitation of this compound Upon Dilution in Aqueous Media
Symptoms:
-
The solution becomes cloudy or forms a precipitate after diluting the DMSO stock solution into cell culture medium or buffer.
Possible Causes:
-
The final concentration of the compound in the aqueous medium exceeds its solubility limit.
-
The final concentration of DMSO is too low to keep the hydrophobic compound in solution.
-
Rapid addition of the stock solution to the aqueous medium.
Solutions:
-
Warm the medium: Gently warm your cell culture medium or buffer to 37°C before adding the stock solution.[1]
-
Slow, drop-wise addition: Add the DMSO stock solution to the aqueous medium drop-by-drop while vortexing or gently swirling to ensure rapid and even distribution.[1][3]
-
Use a carrier protein: For in vitro experiments, consider using a carrier protein like bovine serum albumin (BSA) in your medium to help keep hydrophobic compounds in solution.[1]
-
Reduce the final concentration: If precipitation persists, you may need to lower the final working concentration of this compound.
-
Maintain adequate DMSO concentration: While the final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity, ensure it is sufficient to maintain solubility.[1][3] Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
A1: The most recommended solvent for creating a high-concentration stock solution of this compound is DMSO.[1][2] Ethanol may be used as an alternative, but solubility is generally lower.[1] It is not recommended to dissolve the compound directly in aqueous solutions like water or PBS due to its poor solubility.[1]
Q2: How should I store this compound?
A2: this compound should be stored under specific conditions to maintain its stability:
-
Solid (Powder): Store at -20°C for up to one year, protected from light and moisture.[1]
-
DMSO Stock Solution: Store at -20°C or -80°C for up to six months. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
-
Aqueous Dilutions: These should be used immediately and are not recommended for storage. Always prepare fresh aqueous dilutions for your experiments.[1]
Q3: What are the key stability considerations for this compound?
A3: To ensure the stability of this compound, consider the following:
-
pH: Avoid acidic conditions, as some NLRP3 inhibitors can decompose at low pH. Maintain a physiological pH (7.2-7.4) in your experimental buffers.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can cause the compound to degrade. Aliquoting is crucial.[1]
-
Light Exposure: Protect the solid compound and any solutions from direct light.[1]
Q4: Can I sonicate my this compound solution to help it dissolve?
A4: Yes, gentle sonication in a water bath for a short period (2-5 minutes) can be used to help dissolve the compound if you observe any particulates in your stock solution.[1]
Quantitative Data Summary
The following tables summarize the solubility and storage recommendations for NLRP3 inhibitors similar to this compound.
Table 1: Solubility in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions.[1] |
| Ethanol | ~10 mg/mL | Can be used as an alternative to DMSO, but with lower solubility.[1] |
| PBS (pH 7.4) | < 0.1 mg/mL | Not recommended for initial solubilization.[1] |
| Water | Insoluble | Avoid using water to prepare stock solutions.[1] |
Table 2: Storage and Stability Recommendations
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 1 year | Protect from light and moisture.[1] |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Aqueous Dilutions | 2-8°C | Use immediately | Not recommended for storage; prepare fresh.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 10 mg of this compound powder.
-
Assuming a molecular weight similar to analogous compounds (e.g., 423.5 g/mol for NLRP3-IN-27), add 2.36 mL of anhydrous DMSO to the powder.[1]
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.[1]
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of an In Vitro Working Solution
-
Thaw a single-use aliquot of your 10 mM this compound DMSO stock solution.
-
Gently warm your cell culture medium to 37°C.[1]
-
Add the DMSO stock solution drop-wise to the pre-warmed medium while gently swirling to achieve the desired final concentration.[1] For example, to make a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Visually inspect the medium for any signs of precipitation. If the solution appears cloudy, consider lowering the final concentration.
-
Use the freshly prepared working solution immediately.
Protocol 3: In Vivo Formulation (General Guidance)
For in vivo administration, a simple DMSO/saline solution is often not suitable due to the high probability of precipitation upon injection.[2] A common strategy involves a mixture of solvents and surfactants.
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In a separate sterile tube, mix the appropriate volumes of solubilizing agents such as PEG300 and Tween-80.[3]
-
Add the this compound DMSO stock to the PEG300/Tween-80 mixture and mix thoroughly.
-
Slowly add sterile saline or PBS to the mixture dropwise while continuously vortexing. This should be done immediately before administration.[2]
-
The final solution should be clear. If it appears cloudy, the formulation may need to be adjusted.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: General workflow for an in vitro NLRP3 inhibition experiment.
References
How to dissolve Nlrp3-IN-28 for cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper dissolution and handling of Nlrp3-IN-28 for cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For cell culture applications, it is highly recommended to first dissolve this compound in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for this purpose.[1][2] Direct dissolution in aqueous solutions like PBS or cell culture media is not recommended as this compound is sparingly soluble in such mediums and will likely result in precipitation.[1][3]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO.[3] For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of the compound in a calculated volume of DMSO. It is crucial to ensure the compound is fully dissolved, which can be aided by gentle warming or brief sonication.[3]
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C for long-term stability.[2] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2]
Q4: My this compound solution is cloudy after diluting it in my cell culture medium. What should I do?
A4: Cloudiness or precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. This indicates that the compound is coming out of solution. Please refer to the troubleshooting guide below for detailed steps on how to address this.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation upon dilution in cell culture media | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Gently warm the cell culture medium to 37°C before adding the inhibitor stock solution.[1]- Add the stock solution drop-wise while vortexing or swirling the medium to ensure rapid and even distribution.[1]- Consider using a carrier protein like bovine serum albumin (BSA) in your medium to help keep the compound in solution.[1]- If precipitation persists, try using a lower final concentration of the inhibitor.[1] |
| The final concentration of DMSO in the cell culture medium is too low to maintain solubility. | Ensure the final DMSO concentration in your cell culture medium is kept low (typically ≤ 0.5%) to minimize solvent toxicity while aiding solubility.[1][4] | |
| Inconsistent or no inhibitory effect | Degradation of this compound stock solution due to improper storage. | - Prepare fresh stock solutions.- Aliquot stock solutions to minimize freeze-thaw cycles and store them at -80°C.[1][2] |
| Incorrect concentration of the inhibitor in the final culture medium. | - Double-check all calculations for dilution.- Prepare fresh dilutions for each experiment.[2] |
Quantitative Data Summary
| Solvent | Solubility of Similar NLRP3 Inhibitors | Recommendations |
| DMSO | High Solubility (e.g., >50 mg/mL)[1] | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Lower Solubility (e.g., ~10 mg/mL)[1] | Can be used as an alternative to DMSO, but solubility may be limited. |
| Water / PBS | Insoluble or Very Low Solubility (< 0.1 mg/mL)[1] | Not recommended for preparing stock solutions. |
Experimental Protocols
Protocol for Preparing this compound Working Solution for Cell Culture
-
Prepare a High-Concentration Stock Solution:
-
Prepare Intermediate Dilutions (Recommended):
-
To minimize precipitation, it is advisable to make an intermediate dilution of the DMSO stock solution in pre-warmed (37°C) cell culture medium.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution (or the stock solution drop-wise while vortexing) to your final volume of pre-warmed cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]
-
Visualizations
NLRP3 Inflammasome Activation Pathway
Caption: Canonical and non-canonical pathways of NLRP3 inflammasome activation.
Experimental Workflow for this compound Dissolution and Cell Treatment
Caption: Recommended workflow for dissolving this compound for cell culture.
References
Nlrp3-IN-28 optimal concentration for in vitro experiments
Technical Support Center: NLRP3-IN-28
Disclaimer: Information regarding a specific molecule designated "this compound" is not available in the public scientific literature. This technical support guide has been created for researchers, scientists, and drug development professionals working with novel NLRP3 inflammasome inhibitors. The following troubleshooting guides, FAQs, and protocols use data and methodologies from well-characterized NLRP3 inhibitors to serve as a comprehensive reference for determining the optimal in vitro concentration and experimental design for a novel compound like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step to determine the optimal concentration for this compound in my in vitro assay?
A1: The first step is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of the compound. This involves treating cells with a range of concentrations of this compound and measuring the inhibition of NLRP3 inflammasome activation. It is crucial to start with a broad concentration range (e.g., from low nanomolar to high micromolar) to identify the active range of the compound.
Q2: How do I confirm that this compound is specifically targeting the NLRP3 inflammasome?
A2: To confirm specificity, you should test the compound in parallel assays where inflammation is driven by other inflammasomes, such as AIM2 or NLRC4.[1][2] A selective NLRP3 inhibitor should not affect cytokine release (e.g., IL-1β) triggered by activators of these other inflammasomes.[1] Additionally, using NLRP3 knockout or knockdown cells is a definitive control; the inhibitor should have no effect in these cells if it is truly on-target.[3]
Q3: My compound inhibits IL-1β release, but also TNF-α secretion. Is it a specific NLRP3 inhibitor?
A3: Not likely. The priming step for NLRP3 activation, typically done with lipopolysaccharide (LPS), upregulates pro-IL-1β and NLRP3 expression via the NF-κB signaling pathway.[4][5] This pathway also controls the expression of other pro-inflammatory cytokines like TNF-α and IL-6.[3][6] If your compound inhibits TNF-α or IL-6, it may be acting upstream by inhibiting the NF-κB pathway, rather than directly targeting the NLRP3 inflammasome.[1] A specific NLRP3 inhibitor should not affect the secretion of NF-κB-dependent cytokines that are not processed by the inflammasome.[1]
Q4: I am observing significant cell death in my cultures treated with this compound. Is this an expected on-target effect?
A4: Not necessarily. While NLRP3 activation can lead to an inflammatory form of cell death called pyroptosis, a direct inhibitor of the inflammasome should prevent this.[1][5] Observed cytotoxicity at your working concentration could indicate an off-target effect.[1][3] It is essential to perform a standard cytotoxicity assay (e.g., measuring LDH release) in parallel to distinguish between the inhibition of pyroptosis and general compound-induced toxicity.[1]
Troubleshooting and Experimental Optimization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of IL-1β release observed. | 1. Incorrect Concentration: The concentration range tested may be too low. 2. Compound Instability: The compound may be unstable or insoluble in the culture medium. 3. Ineffective Priming/Activation: The cells may not be properly primed or activated. | 1. Perform a broader dose-response curve (e.g., 1 nM to 50 µM). 2. Check the solubility of the compound. Use DMSO as a vehicle and ensure the final concentration does not exceed 0.1% to avoid vehicle-induced toxicity. 3. Verify priming by measuring TNF-α release. Confirm activation by including a positive control with a known NLRP3 inhibitor (e.g., MCC950).[1] |
| High background IL-1β signal in control wells. | 1. Cell Stress: Over-confluent or stressed cells can lead to spontaneous inflammasome activation. 2. Mycoplasma Contamination: Contamination can activate TLRs and prime the inflammasome.[1] | 1. Ensure proper cell culture technique and use cells at an optimal density. 2. Regularly test for and treat mycoplasma contamination.[1] |
| Inconsistent results between experiments. | 1. Reagent Variability: Lot-to-lot variations in LPS or other activators can alter the cellular response.[1] 2. Cell Passage Number: High-passage number cells can have altered phenotypes and responses. | 1. Test new lots of reagents and establish a consistent dose-response for activators.[1] 2. Use cells within a defined, low passage number range for all experiments.[1] |
| Observed cytotoxicity at effective concentrations. | 1. Off-Target Effects: The compound may be hitting other cellular targets essential for viability.[3] | 1. Perform a counter-screen to identify potential off-target activities (e.g., kinase inhibition panel). 2. Determine the cytotoxic concentration (CC50) and calculate the selectivity index (CC50/IC50) to understand the therapeutic window. |
Quantitative Data: Potency of Characterized NLRP3 Inhibitors
The optimal concentration of an inhibitor is highly dependent on its potency. The half-maximal inhibitory concentration (IC50) is a key measure of this potency.[7] The following table summarizes reported IC50 values for several well-characterized NLRP3 inflammasome inhibitors to provide a reference for the expected potency range of a novel inhibitor.
| Inhibitor | Cell Type | Activator(s) | IC50 (nM) | Reference |
| MCC950 | Mouse BMDMs | ATP | 7.5 | [8] |
| MCC950 | Human Monocyte-Derived Macrophages | ATP | 8.1 | [8] |
| MCC950 | THP-1 Cells | Nigericin | 3 | [9] |
| NT-0249 | Human PBMCs | LPS + ATP | 10 | [6] |
| NT-0249 | Human PBMCs | LPS + Nigericin | 12 | [6] |
| BAL-0028 | THP-1 Cells | LPS + Nigericin | 57.5 | [10] |
Note: IC50 values can vary significantly depending on the cell type, activator used, and specific experimental conditions.[7]
Detailed Experimental Protocols
Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β Release)
This protocol describes a standard method for measuring the inhibition of NLRP3-dependent IL-1β release in mouse Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 cells.
1. Cell Culture and Seeding:
-
Culture BMDMs or PMA-differentiated THP-1 cells in complete medium.
-
Seed the cells in a 96-well tissue culture plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.[11]
2. Inflammasome Priming (Signal 1):
-
Remove the culture medium and replace it with fresh medium containing a Toll-like receptor (TLR) agonist. For most applications, use Lipopolysaccharide (LPS) at a final concentration of 500 ng/mL.[12]
-
Incubate for 3-4 hours at 37°C.[1][12] This step upregulates the expression of NLRP3 and pro-IL-1β.[13]
3. Inhibitor Treatment:
-
Following the priming step, add serial dilutions of this compound (or a vehicle control, e.g., DMSO) to the appropriate wells.
-
Incubate for 30-60 minutes at 37°C.[9] This allows the inhibitor to engage its target before inflammasome activation.
4. Inflammasome Activation (Signal 2):
-
Add a specific NLRP3 activator to the wells. Common activators include:
-
Incubate for 1 hour at 37°C.[9]
5. Sample Collection and Analysis:
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell-free supernatant.
-
Quantify the amount of mature IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[11]
6. Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.[7]
Visualizations: Pathways and Workflows
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Experimental workflow for determining IC50.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 11. In vitro Inflammasome Assay [bio-protocol.org]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Nlrp3-IN-28
Welcome to the technical support center for Nlrp3-IN-28. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting support for experiments involving this novel NLRP3 inflammasome inhibitor.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during the use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| No or reduced inhibition of IL-1β secretion | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit NLRP3. 2. Compound instability: this compound may have degraded due to improper storage or handling. 3. Ineffective NLRP3 inflammasome activation: The priming (Signal 1) or activation (Signal 2) stimuli may not be working correctly. | 1. Perform a dose-response experiment to determine the optimal IC50 for your specific cell type and activation conditions. 2. Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. 3. Verify the activity of your priming agent (e.g., LPS) and activating agent (e.g., nigericin, ATP) using positive controls. |
| Inhibition of TNF-α or IL-6 secretion | Off-target effect on the NF-κB pathway: this compound may be inhibiting the upstream NF-κB signaling pathway, which is responsible for the transcription of pro-inflammatory cytokines, rather than directly targeting the NLRP3 inflammasome.[1] | 1. Measure the expression of other NF-κB-dependent genes to confirm inhibition of this pathway. 2. Consider using an experimental setup that uncouples priming and activation to re-evaluate the direct effect of the compound on inflammasome assembly. |
| Observed cytotoxicity at expected inhibitory concentrations | 1. Off-target effects: The compound may be interacting with other cellular targets, leading to toxicity. 2. Inflammasome-mediated pyroptosis: The experimental conditions may be inducing pyroptosis, a form of inflammatory cell death. | 1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration of this compound. 2. Include appropriate controls, such as cells treated with the NLRP3 activator alone, to distinguish between compound-induced cytotoxicity and activation-induced cell death. |
| Inconsistent results between experiments | 1. Variability in cell health and passage number: Cells may respond differently to stimuli at high passage numbers. 2. Reagent variability: Lot-to-lot variations in priming or activation agents can affect the magnitude of the response. | 1. Use cells within a consistent and low passage number range. 2. Test new lots of reagents and establish a consistent experimental protocol. |
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: As a small molecule inhibitor, this compound has the potential for off-target effects. The most common off-target pathways for NLRP3 inhibitors include other inflammasome complexes, such as NLRC4 and AIM2, and the upstream NF-κB signaling pathway.[1] It is also possible for the compound to exhibit off-target cytotoxicity at higher concentrations.
Q2: How can I determine if the observed effects of this compound are specific to NLRP3 inhibition?
A2: To confirm the specificity of this compound, it is essential to perform counter-screening assays. This involves testing the inhibitor's effect on other inflammasome pathways (e.g., NLRC4 and AIM2) and assessing its impact on the NF-κB signaling pathway by measuring the secretion of cytokines like TNF-α and IL-6.[1] A highly selective NLRP3 inhibitor should not significantly affect these other pathways at concentrations where it effectively inhibits NLRP3.
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound should be determined empirically for your specific cell type and experimental conditions. We recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50). As a starting point, a concentration range of 0.1 to 10 µM can be used.
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Quantitative Data: Selectivity Profile of Representative NLRP3 Inhibitors
Since specific quantitative data for this compound is not yet publicly available, the following table provides the selectivity profile of well-characterized NLRP3 inhibitors as a reference.
| Inhibitor | Target Inflammasome | Reported IC50 (nM) | Selectivity |
| MCC950 | NLRP3 | 7.5 - 8.1[2][3] | Does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes.[2][4] |
| AIM2 | No significant inhibition[5] | ||
| NLRC4 | No significant inhibition[5] | ||
| CY-09 | NLRP3 | ~10,100[3] | Does not affect NLRP1, NLRC4, RIG-I, or NOD2.[6] |
| AIM2 | No significant inhibition | ||
| NLRC4 | No significant inhibition | ||
| BAL-0028 | NLRP3 | 57.5[7] | Did not inhibit AIM2, NAIP/NLRC4, or NLRP1 at concentrations below 10 µM.[7] |
| AIM2 | Partial inhibition at 10 µM[7] | ||
| NLRC4 | Partial inhibition at 10 µM[7] | ||
| Bay 11-7082 | NLRP3 | 12,000[8] | Selective for NLRP3 over other inflammasomes.[6] |
Experimental Protocols
Protocol 1: Assessment of this compound Specificity Against Other Inflammasomes
This protocol details the methodology to assess the selectivity of this compound against the NLRC4 and AIM2 inflammasomes.
1. Cell Culture and Priming:
- Culture bone marrow-derived macrophages (BMDMs) in appropriate media.
- Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate inflammasome components.
2. Inhibitor Treatment:
- Pre-incubate the primed BMDMs with a range of concentrations of this compound for 30-60 minutes. Include a vehicle control (e.g., DMSO).
3. Inflammasome Activation:
- For NLRC4 activation: Transfect the cells with flagellin.
- For AIM2 activation: Transfect the cells with poly(dA:dT).
4. Sample Collection and Analysis:
- After an appropriate incubation time, collect the cell culture supernatants.
- Measure the concentration of secreted IL-1β using an ELISA kit according to the manufacturer's instructions.
5. Data Interpretation:
- A selective NLRP3 inhibitor should not significantly reduce IL-1β secretion in response to NLRC4 or AIM2 activation at concentrations that inhibit NLRP3-dependent IL-1β release.
Protocol 2: Evaluation of Off-Target Effects on the NF-κB Signaling Pathway
This protocol is designed to determine if this compound affects the NF-κB signaling pathway.
1. Cell Culture and Treatment:
- Culture BMDMs or a suitable macrophage cell line.
- Treat the cells with various concentrations of this compound for 30-60 minutes.
2. NF-κB Activation:
- Stimulate the cells with LPS (1 µg/mL) to activate the NF-κB pathway.
3. Sample Collection and Analysis:
- After a suitable incubation period (e.g., 4-6 hours), collect the cell culture supernatants.
- Measure the concentration of TNF-α or IL-6 using ELISA kits.
4. Data Interpretation:
- A specific NLRP3 inhibitor should not significantly decrease the production of TNF-α or IL-6. A reduction in these cytokines suggests potential off-target inhibition of the NF-κB pathway.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Caption: Experimental workflow for characterizing the off-target effects of this compound.
Caption: A decision tree for troubleshooting experiments with ineffective NLRP3 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 8. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-28 cytotoxicity assessment in cell lines
Welcome to the technical support center for Nlrp3-IN-28. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the effective use of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound N77) is a potent, novel inhibitor of pyroptosis, a form of inflammatory cell death.[1] It indirectly suppresses the activation of the NLRP3 inflammasome.[1] The activation of the NLRP3 inflammasome is a critical event in the innate immune response, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Unlike inhibitors that directly target the NLRP3 protein, this compound's biological target has been identified as glutathione-S-transferase Mu 1 (GSTM1).[1] GSTM1 appears to act as a negative regulator of the NLRP3 inflammasome by modulating the glutathionylation of caspase-1.[1]
Q2: What is the reported potency of this compound?
A2: this compound has a reported half-maximal effective concentration (EC50) of 0.070 ± 0.008 μM against cell pyroptosis induced by nigericin.[1] It has been shown to effectively prevent NLRP3-dependent inflammasome activation and the subsequent release of IL-1β.[1]
Q3: In which cell lines can I use this compound?
A3: this compound can be used in various cell lines that have a functional NLRP3 inflammasome pathway. Commonly used models include:
-
THP-1 cells: A human monocytic leukemia cell line that, upon differentiation into macrophage-like cells (e.g., with PMA), is a standard model for studying the NLRP3 inflammasome.
-
Primary Macrophages: Bone marrow-derived macrophages (BMDMs) or peripheral blood mononuclear cells (PBMCs) are also excellent models that closely represent primary immune responses. It is always recommended to confirm the expression and functionality of the NLRP3 inflammasome in your chosen cell line before conducting experiments.
Q4: How should I prepare and store this compound stock solutions?
A4: While specific solubility data for this compound is not widely published, it is a small molecule inhibitor and likely shares properties with similar compounds. It is recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).
-
Storage of Solid Compound: Store the lyophilized powder at -20°C for long-term stability.
-
Stock Solution Preparation: Create a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Stock Solution Storage: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q5: What is the recommended working concentration for this compound?
A5: Given its potent EC50 of 0.07 μM, a good starting range for dose-response experiments in cell culture would be from 0.01 µM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background cytotoxicity observed in control wells (vehicle only). | DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration is kept low (typically ≤ 0.5% v/v) and is consistent across all wells, including the vehicle control. |
| Cell Culture Conditions: High cell density, nutrient depletion, or contamination can lead to non-specific cell death. | Optimize cell seeding density and ensure proper cell culture maintenance. Regularly check for contamination. | |
| Inconsistent or no inhibition of NLRP3 inflammasome activation. | Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to be effective. | Perform a dose-response experiment with a wider range of concentrations to determine the IC50 for your specific cell type and activation conditions. |
| Ineffective Inflammasome Activation: The priming (Signal 1, e.g., LPS) or activation (Signal 2, e.g., Nigericin, ATP) stimuli may not be working correctly. | Use positive controls (no inhibitor) to confirm robust inflammasome activation. Verify the activity of your LPS and activator. | |
| Inhibitor Instability: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound. Ensure proper storage at -80°C in single-use aliquots. | |
| Precipitation of the compound in cell culture media. | Low Aqueous Solubility: this compound, like many small molecules, is likely hydrophobic and may precipitate when diluted in aqueous media. | Prepare intermediate dilutions in pre-warmed (37°C) cell culture medium. Add the stock solution to the medium drop-wise while gently vortexing to ensure rapid and even distribution. |
| Observed cytotoxicity at effective inhibitory concentrations. | On-target Cytotoxicity: NLRP3 inflammasome activation can lead to pyroptotic cell death. The observed cell death might be a result of the inflammatory process itself, which is then inhibited by this compound. | Include appropriate controls, such as cells treated with the NLRP3 activator alone, to distinguish between compound-induced cytotoxicity and activation-induced cell death. |
| Off-target Cytotoxicity: At higher concentrations, the compound may have off-target effects leading to cell death. | Determine the therapeutic window by performing a thorough dose-response cytotoxicity assessment. Use the lowest effective concentration for your inflammasome inhibition assays. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Recommended Practice)
| Solvent | Solubility | Notes |
| DMSO | High | Recommended for preparing primary stock solutions. |
| Ethanol | May be lower than DMSO | Can be used as an alternative, but ensure the final concentration in media is non-toxic. |
| Water / PBS | Insoluble / Sparingly Soluble | Not recommended for initial solubilization. |
Note: This data is based on the general properties of similar small molecule inhibitors. It is highly recommended to perform your own solubility tests.
Table 2: Recommended Concentration Ranges for Initial Experiments
| Assay Type | Suggested Concentration Range |
| NLRP3 Inhibition (IC50/EC50 Determination) | 0.01 µM - 10 µM |
| Cytotoxicity Assessment (CC50 Determination) | 0.1 µM - 100 µM |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[2]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[2]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the supernatant, a marker of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include wells for "spontaneous LDH release" (cells with vehicle control) and "maximum LDH release" (cells treated with a lysis buffer, e.g., Triton X-100).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 3 minutes.[3] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]
-
Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well.[3]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]
-
Stop Solution: Add 50 µL of stop solution to each well.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[3]
Protocol 3: Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of medium containing neutral red to each well.[4] Incubate for 2-3 hours at 37°C.[4]
-
Washing: Discard the neutral red solution and wash the cells with DPBS.[4]
-
Destaining: Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid) to each well to extract the dye.[4]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.
Visualizations
Caption: NLRP3 inflammasome activation pathway and the proposed mechanism of this compound.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: A troubleshooting decision tree for experiments with this compound.
References
- 1. Discovery of a novel pyroptosis inhibitor acting though modulating glutathionylation to suppress NLRP3-related signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. qualitybiological.com [qualitybiological.com]
Technical Support Center: Nlrp3-IN-28 Protocol Optimization for Primary Macrophages
Welcome to the technical support center for Nlrp3-IN-28. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols for using this compound to inhibit the NLRP3 inflammasome in primary macrophages.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[1] Its primary mechanism of action is to block the assembly and activation of the NLRP3 inflammasome complex, which is a key component of the innate immune system responsible for the production of pro-inflammatory cytokines IL-1β and IL-18.[2] By inhibiting NLRP3, this compound can effectively suppress inflammatory responses.
Q2: What is the recommended solvent for dissolving this compound?
A2: Like many small molecule inhibitors, this compound is expected to have low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (B87167) (DMSO).[3][4] It is crucial to use a high-quality, anhydrous grade of DMSO to ensure maximum solubility and stability.[3]
Q3: How should I store this compound stock solutions?
A3: For long-term storage, this compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[2][4]
Q4: What is a typical concentration range to test for this compound in primary macrophages?
A4: this compound has been reported to have a half-maximal effective concentration (EC50) of 0.07µM for inhibiting Nigericin-induced pyroptosis.[1] For primary macrophages, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. A good starting range to test would be from low nanomolar (e.g., 10 nM) to low micromolar (e.g., 1 µM) concentrations.
Q5: What are the critical steps in an NLRP3 inflammasome activation assay in primary macrophages?
A5: A typical NLRP3 inflammasome activation assay involves two main steps:
-
Priming (Signal 1): This step involves treating the macrophages with a priming agent, such as Lipopolysaccharide (LPS), to upregulate the expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): Following priming, a specific NLRP3 activator, such as Nigericin (B1684572) or ATP, is added to trigger the assembly of the inflammasome complex and subsequent caspase-1 activation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no IL-1β secretion after stimulation | Inefficient priming (Signal 1) | Optimize LPS concentration (e.g., 100-500 ng/mL) and incubation time (e.g., 2-4 hours). Confirm priming by measuring pro-IL-1β levels via Western blot. |
| Inactive NLRP3 activator (Signal 2) | Use a fresh, validated batch of ATP (e.g., 2.5-5 mM) or nigericin (e.g., 5-10 µM). | |
| Incorrect timing of inhibitor addition | Ensure this compound is added after the priming step and before the activation signal. A pre-incubation time of 30-60 minutes is common. | |
| Inconsistent results between experiments | Variability in cell passage number | Use primary macrophages within a consistent and low passage range. |
| Instability of this compound | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid storing diluted aqueous solutions.[4] | |
| Precipitation of the inhibitor in media | Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%).[4] Add the inhibitor stock to pre-warmed media while vortexing to ensure rapid mixing.[4] | |
| Inhibitor shows toxicity at effective concentrations | Off-target effects of the compound | Perform a cell viability assay (e.g., LDH or MTT assay) in parallel to determine the cytotoxic concentration of this compound. |
| High solvent (DMSO) concentration | Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[4] High concentrations of DMSO can have anti-inflammatory effects and inhibit NLRP3 inflammasome activation.[5][6] |
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Type | Notes |
| EC50 | 0.07 µM | Not specified | For inhibition of Nigericin-induced pyroptosis.[1] |
Experimental Protocols
Detailed Methodology for this compound Inhibition of NLRP3 Inflammasome Activation in Primary Macrophages
This protocol provides a general framework. Optimal conditions should be empirically determined for each specific experiment.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages - BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
LPS (Lipopolysaccharide) from E. coli
-
This compound
-
DMSO (Dimethyl Sulfoxide)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding:
-
Plate primary macrophages in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Carefully remove the culture medium.
-
Add fresh medium containing a priming agent (e.g., 100 ng/mL LPS).
-
Incubate for 2-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in pre-warmed complete cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the priming medium and add the medium containing this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator directly to the wells (e.g., 10 µM Nigericin or 5 mM ATP).
-
Incubate for the recommended time (e.g., 30-60 minutes for ATP, 1-2 hours for Nigericin) at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant for downstream analysis.
-
-
Downstream Analysis:
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Measure the release of lactate (B86563) dehydrogenase (LDH) in the supernatant using a cytotoxicity assay kit to assess pyroptosis.
-
Visualizations
References
Preventing Nlrp3-IN-28 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and handling of Nlrp3-IN-28 in solution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.
Question: My this compound has precipitated out of solution after I diluted my DMSO stock in an aqueous buffer. What can I do?
Answer: Precipitation is a common issue with hydrophobic small molecules like this compound when transitioning from a high-concentration organic stock to an aqueous solution. Here are several troubleshooting steps:
-
Lower the Final Concentration: You might be exceeding the aqueous solubility limit of the compound. Attempt to use a lower final concentration in your experiment.
-
Optimize DMSO Concentration: While minimizing DMSO is important to avoid solvent-induced artifacts, ensuring a minimal final concentration (typically <0.5%) can help maintain solubility.
-
Modify the Solvent System: For highly insoluble compounds, consider using a co-solvent system.
-
Adjust Buffer pH: The solubility of compounds can be dependent on pH. Experimenting with different pH values within the tolerated range of your experimental system may improve solubility.[1]
Question: I'm observing a decrease in the inhibitory activity of my this compound over the course of my experiment. What could be the cause?
Answer: A decline in activity suggests that this compound may be degrading under your experimental conditions. Consider the following factors:
-
Temperature Sensitivity: Prolonged incubation at 37°C can lead to the degradation of some small molecules.[2]
-
Improper Storage: Ensure that your stock solutions have been stored correctly and that you have avoided multiple freeze-thaw cycles.
-
pH Instability: Some related NLRP3 inhibitors, particularly those with a sulfonylurea structure, can degrade in acidic conditions.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For creating a stock solution, it is recommended to use dimethyl sulfoxide (B87167) (DMSO).[2] this compound, like many other small molecule inhibitors, is often sparingly soluble in aqueous solutions. A high-concentration stock in DMSO can then be diluted into your experimental aqueous medium.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound in high-purity, anhydrous DMSO. Gentle vortexing may be required to ensure the compound is fully dissolved. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO.
Q3: What are the best practices for storing this compound?
A3: Proper storage is critical to maintaining the stability of this compound.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep in a desiccated environment to protect from moisture.[1] |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4] |
Q4: How can I assess the stability of this compound in my specific experimental setup?
A4: You can perform a stability study using High-Performance Liquid Chromatography (HPLC). This involves incubating this compound in your experimental buffer at the intended temperature and analyzing samples at different time points. A decrease in the peak area corresponding to the intact compound over time indicates degradation.[2] Alternatively, a functional bioassay can be used to test the inhibitory activity of the stored compound over time.[2]
Experimental Protocols
Protocol 1: Assessing the Kinetic Solubility of this compound
This protocol provides a method to determine the approximate kinetic solubility of this compound in an aqueous buffer.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Create a serial dilution: Perform a serial dilution of the DMSO stock solution.
-
Dilute in aqueous buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubate and observe: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and then visually inspect for any precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
Protocol 2: Evaluating the Chemical Stability of this compound
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time.
-
Prepare the initial sample (T=0): Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration.
-
Incubate: Incubate the solution under your standard experimental conditions (e.g., 37°C).
-
Collect aliquots: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench and store: Immediately stop any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. Store the quenched samples at -80°C until analysis.
-
Analyze by HPLC: Analyze the concentration of intact this compound in each aliquot using a validated HPLC method.
Visualizations
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
Technical Support Center: Nlrp3-IN-28 Vehicle Control for In Vivo Studies
Welcome to the technical support center for the in vivo application of Nlrp3-IN-28. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on vehicle selection, formulation, and troubleshooting for preclinical studies involving this potent NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action involves the direct inhibition of the NLRP3 protein, which is a key component of the innate immune system. The NLRP3 inflammasome, when activated by a variety of stimuli, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, leading to an inflammatory response.[1] this compound blocks this process, thereby reducing inflammation, and has been shown to be effective in in vivo models of inflammation.[1]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: Due to the limited aqueous solubility of many small molecule inhibitors, including those in the same chemical class as this compound, a multi-component vehicle system is often necessary for in vivo studies. Based on formulations for structurally similar compounds like BAL-0028, a common and effective vehicle for oral or parenteral administration can be prepared using a combination of solvents and surfactants to ensure a stable and homogenous solution or suspension. A recommended starting formulation is a mix of DMSO, PEG300, Tween 80, and water or saline. For oral administration as a suspension, carboxymethylcellulose sodium (CMC-Na) is also a suitable vehicle.
Q3: How do I prepare a stock solution of this compound?
A3: It is recommended to first prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). For a similar compound, BAL-0028, a stock solution in DMSO can be prepared at a concentration of 81 mg/mL.[2] Ensure the compound is fully dissolved by vortexing. Gentle warming or sonication can be used to aid dissolution if necessary. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is a suitable vehicle control for my in vivo experiment with this compound?
A4: The vehicle control group is critical for accurately interpreting your in vivo data. The animals in this group should receive the identical formulation as the treatment group, but without the this compound compound. For example, if your final formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O, your vehicle control will be this exact mixture. This allows you to distinguish the effects of the inhibitor from any potential biological effects of the vehicle itself.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution during formulation or administration. | 1. Low aqueous solubility of this compound.2. Incorrect order of solvent addition.3. The final concentration exceeds the solubility limit in the chosen vehicle. | 1. Ensure you are using a co-solvent system (e.g., DMSO, PEG300, Tween 80).2. Always dissolve the compound in DMSO first before adding other components of the vehicle.3. Prepare the formulation fresh before each use.4. Consider preparing a suspension in CMC-Na for oral administration if a clear solution is not achievable. |
| Inconsistent or no efficacy observed in the in vivo model. | 1. Inadequate dosage.2. Poor bioavailability due to suboptimal formulation.3. Degradation of the compound.4. The NLRP3 inflammasome is not the primary driver of pathology in your model. | 1. Conduct a dose-response study to determine the optimal dose.2. Perform pharmacokinetic (PK) studies to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile with your chosen formulation and route of administration.3. Always use freshly prepared formulations and properly stored stock solutions.4. Confirm the role of the NLRP3 inflammasome in your disease model using genetic models (e.g., NLRP3 knockout mice) or by measuring NLRP3-dependent biomarkers. |
| Adverse effects or toxicity observed in the animal model. | 1. The dose of this compound is too high.2. Toxicity related to the vehicle.3. Off-target effects of the inhibitor. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD).2. Run a vehicle-only control group to assess any toxicity caused by the formulation components.3. If vehicle toxicity is observed, explore alternative, better-tolerated vehicles.4. Conduct in vitro counter-screens to assess the selectivity of this compound against other targets. |
Quantitative Data Summary
Since specific quantitative data for this compound is limited in the public domain, the following table provides solubility information for a closely related indazole-class NLRP3 inhibitor, BAL-0028, which can be used as a reference for formulation development.
| Solvent | Solubility of BAL-0028 |
| DMSO | 81 mg/mL |
| Ethanol | 20 mg/mL |
| Water | Insoluble |
Data for BAL-0028 from Selleck Chemicals.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Injection (Clear Solution)
This protocol is adapted from the formulation of the similar compound BAL-0028 and should be optimized for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile ddH₂O or saline
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20-80 mg/mL). Ensure it is fully dissolved.
-
In a sterile tube, add the following components in order, mixing thoroughly after each addition:
-
400 µL of PEG300
-
50 µL of the this compound DMSO stock solution
-
50 µL of Tween 80
-
500 µL of sterile ddH₂O or saline
-
-
Vortex the final mixture until a clear and homogenous solution is formed.
-
This formulation results in a 10-fold dilution of the initial DMSO stock. The final vehicle composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
Prepare this solution fresh for each day of dosing.
Protocol 2: Preparation of this compound Formulation for Oral Administration (Suspension)
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile ddH₂O
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile ddH₂O. This may require stirring for an extended period to fully dissolve.
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the 0.5% CMC-Na solution.
-
Vortex or sonicate the mixture to create a uniform suspension.
-
Ensure the suspension is well-mixed immediately before each administration.
Mandatory Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.
Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for conducting in vivo efficacy studies with this compound.
References
Technical Support Center: Interpreting Unexpected Data with Nlrp3-IN-28
Welcome to the technical support center for Nlrp3-IN-28. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in your experiments. Our goal is to help you interpret unexpected data and ensure the accuracy and reliability of your results.
Disclaimer: Publicly available experimental data for this compound is limited. The following troubleshooting guides, protocols, and quantitative data are based on well-characterized NLRP3 inflammasome inhibitors and should serve as a comprehensive reference. We strongly recommend performing initial dose-response and cytotoxicity experiments to determine the optimal, non-toxic concentration of this compound for your specific experimental setup.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common unexpected outcomes when using this compound.
Issue 1: No or Lower-Than-Expected Inhibition of IL-1β Secretion
If this compound is not inhibiting NLRP3-mediated IL-1β secretion as expected, consider the following possibilities and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) in your specific cell type and with your chosen activator. |
| Compound Insolubility or Degradation | Ensure this compound is fully dissolved in the recommended solvent (typically DMSO) before preparing your working solution. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[1][2] |
| Ineffective NLRP3 Inflammasome Activation | Confirm that your priming (e.g., LPS) and activation (e.g., ATP, Nigericin) stimuli are potent. Include a positive control (vehicle-treated) to ensure robust inflammasome activation. Verify the integrity of your activators. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to altered cellular responses. Ensure cells are healthy and not overly confluent. |
| Lot-to-Lot Variability of the Inhibitor | If you are using a new batch of this compound, perform a validation experiment to compare its activity to the previous lot. |
Issue 2: Evidence of Off-Target Effects or Cytotoxicity
Unexpected cellular responses may indicate off-target effects or cytotoxicity of this compound, especially at higher concentrations.
| Potential Cause | Troubleshooting Steps |
| Inhibition of the Priming Step (NF-κB Pathway) | To confirm that this compound is not inhibiting the upstream NF-κB priming signal, measure the secretion of other NF-κB-dependent cytokines, such as TNF-α or IL-6. A specific NLRP3 inhibitor should not affect the secretion of these cytokines.[3] |
| General Cytotoxicity | Perform a cytotoxicity assay (e.g., LDH release or MTT assay) in parallel with your inflammasome activation experiment. This will help distinguish between specific inhibition of pyroptosis (an NLRP3-mediated cell death) and general compound toxicity.[4] |
| Inhibition of Other Inflammasomes | To confirm the specificity of this compound for the NLRP3 inflammasome, test its effect on other inflammasomes like AIM2 or NLRC4, which are activated by different stimuli (e.g., poly(dA:dT) for AIM2, Salmonella infection for NLRC4).[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is expected to be an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[6][7] Many direct NLRP3 inhibitors function by binding to the NACHT domain of the NLRP3 protein, which prevents its ATPase activity and locks it in an inactive state, thereby inhibiting inflammasome assembly.[5][8]
Q2: What is a typical IC50 value for an NLRP3 inhibitor?
A2: The IC50 value for NLRP3 inhibitors can vary depending on the specific compound, cell type, and experimental conditions. As a reference, the well-characterized NLRP3 inhibitor MCC950 has a reported IC50 in the nanomolar range in various cell types.[9]
Table 1: Representative IC50 Values for NLRP3 Inhibitors
| Inhibitor | Cell Type | Activator | IC50 (nM) |
| MCC950 | Mouse BMDMs | ATP | ~7.5 |
| MCC950 | Human Monocytes | Nigericin (B1684572) | ~8.1 |
| BAL-0028 | THP-1 cells | LPS + Nigericin | 57.5[5] |
Note: This data is for representative NLRP3 inhibitors and should be used as a general guide. The IC50 for this compound must be determined experimentally.
Q3: How should I prepare and store this compound?
A3: For many small molecule inhibitors, including those targeting NLRP3, the recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use anhydrous DMSO as it can absorb moisture, which may reduce the solubility of the compound. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[2]
Q4: My this compound is precipitating in my cell culture medium. What can I do?
A4: Precipitation in aqueous media is a common issue with hydrophobic compounds. Here are some tips to prevent this:
-
Use a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid both solubility issues and solvent-induced toxicity.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in culture medium rather than adding a small volume of highly concentrated stock directly to your final culture volume.
-
Pre-warm the Medium: Gently warm your cell culture medium to 37°C before adding the inhibitor.
-
Mix Thoroughly: Add the inhibitor solution drop-wise while gently swirling the medium to ensure rapid and even dispersion.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Macrophages
This protocol outlines a general procedure for determining the dose-dependent inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or THP-1 cells.
Materials:
-
BMDMs or THP-1 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
DMSO (anhydrous)
-
IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in pre-warmed cell culture medium from a concentrated DMSO stock. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%. Remove the LPS-containing medium and add the medium containing different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO). Incubate for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), to each well. Incubate for the appropriate time (e.g., 30-60 minutes for ATP, 60-120 minutes for nigericin).
-
Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for IL-1β ELISA and LDH assays.
-
Data Analysis: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions. Measure LDH release to assess cytotoxicity. Plot the percentage of IL-1β inhibition against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical two-step activation of the NLRP3 inflammasome and the potential point of inhibition by a direct NLRP3 inhibitor.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Workflow for Troubleshooting Unexpected Data
This diagram provides a logical workflow for addressing unexpected results when working with this compound.
Caption: A troubleshooting workflow for interpreting unexpected experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibitors: MCC950 vs. Alternative Compounds
Notice: Extensive literature searches did not yield specific public data for a compound designated "NLRP3-IN-28." Therefore, this guide provides a comprehensive comparison between the benchmark inhibitor, MCC950 , and another well-documented, selective NLRP3 inhibitor, CY-09 , to serve as a valuable resource for researchers, scientists, and drug development professionals.
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is linked to a wide range of inflammatory diseases.[1][2] This has driven the development of specific small molecule inhibitors. Among the most characterized is MCC950, a potent and highly selective inhibitor widely used as a benchmark in preclinical studies.[1][3] This guide presents an objective comparison of the potency and selectivity of MCC950 and CY-09, supported by experimental data and detailed methodologies.
NLRP3 Inflammasome Activation Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process.[1][4]
-
Signal 1 (Priming): Initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or danger-associated molecular patterns (DAMPs). This leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway.[1][5][6]
-
Signal 2 (Activation): A diverse array of stimuli, including ATP, pore-forming toxins (like nigericin), or crystalline substances, triggers the assembly of the inflammasome complex.[4][7] This complex comprises NLRP3, the adaptor protein ASC, and pro-caspase-1.[1] This assembly facilitates the auto-activation of caspase-1, which then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and can induce an inflammatory form of cell death known as pyroptosis.[1][7][8]
Potency: A Quantitative Comparison
The efficacy of NLRP3 inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. MCC950 is distinguished by its high potency, with IC50 values consistently in the low nanomolar range across different cell types and activators.[1][9] CY-09, while also a direct inhibitor, generally exhibits lower potency.[1]
| Inhibitor | Target | Cell Type | Activator(s) | IC50 | Reference |
| MCC950 | NLRP3 | Mouse BMDMs | ATP | 7.5 nM | [9][10][11] |
| Human MDMs | ATP | 8.1 nM | [9][12] | ||
| Human PBMCs | Nigericin | ~10-100 nM | [1] | ||
| THP-1 cells | Nigericin | 14.3 nM | [13] | ||
| CY-09 | NLRP3 | Mouse BMDMs | Nigericin | ~5 µM | [1] |
| Human THP-1 cells | Nigericin | ~6 µM | [1] |
BMDMs: Bone Marrow-Derived Macrophages; MDMs: Monocyte-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells.
Selectivity Profile
A critical attribute of a high-quality inhibitor is its selectivity. High selectivity for NLRP3 ensures that the compound does not interfere with other important inflammatory pathways, which minimizes the risk of off-target effects.[1][2] Both MCC950 and CY-09 have demonstrated high selectivity for the NLRP3 inflammasome over other inflammasome complexes like AIM2, NLRC4, and NLRP1.[1][11][14][15]
| Inhibitor | Selectivity for NLRP3 | Effect on Other Inflammasomes (AIM2, NLRC4, NLRP1) | Effect on NF-κB Pathway (Priming) | Reference |
| MCC950 | Highly Selective | No significant inhibition | Does not inhibit priming (e.g., TNF-α secretion) | [11][14][16] |
| CY-09 | Highly Selective | No significant inhibition | Does not inhibit priming | [15] |
MCC950, for instance, does not inhibit the activation of AIM2, NLRC4, or NLRP1 inflammasomes even at concentrations up to 10 µM.[11][14] Similarly, it does not block the upstream priming step, as evidenced by its lack of effect on TNF-α secretion.[11][17] CY-09 also shows high specificity, with no effect on AIM2 or NLRC4 inflammasome activation.[15]
Experimental Methodologies
Standardized protocols are essential for the accurate assessment and comparison of NLRP3 inhibitors. Below are representative methodologies for key assays.
IL-1β Release Assay (for IC50 Determination)
This cell-based assay is the primary method for quantifying the potency of NLRP3 inhibitors. It measures the inhibition of IL-1β secretion from immune cells following inflammasome activation.[18][19]
Protocol:
-
Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in a 96-well plate at a density of approximately 200,000 cells per well and culture overnight.[20][21]
-
Priming (Signal 1): Prime the cells by treating them with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours. This upregulates the expression of pro-IL-1β and NLRP3.[16][21]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., MCC950, CY-09) or vehicle (DMSO) for 30-60 minutes.[21]
-
Activation (Signal 2): Add an NLRP3 activator, such as 5 mM ATP for 1 hour or 5-10 µM Nigericin for 30-60 minutes.[20][21]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.[21]
-
Quantification: Measure the concentration of mature IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[21][22]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[19]
ASC Oligomerization Assay
Activation of the NLRP3 inflammasome leads to the nucleation of the adaptor protein ASC into a large protein complex, often referred to as the "ASC speck".[23] This assay directly visualizes inflammasome formation and provides a readout independent of downstream cytokine release.[23][24]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells (e.g., LPS-primed BMDMs) with the inhibitor and NLRP3 activator as described in the IL-1β release assay.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing Triton X-100.[25]
-
Pelleting ASC Specks: Centrifuge the lysate at a low speed (e.g., 5,000 x g) to specifically pellet the large, insoluble ASC oligomers.[24][26]
-
Cross-linking: Resuspend the pellet and cross-link the ASC oligomers using disuccinimidyl suberate (B1241622) (DSS). This stabilizes the complex for analysis.[24][27]
-
Western Blotting: Separate the cross-linked proteins by SDS-PAGE and perform a Western blot using an anti-ASC antibody.[24]
-
Analysis: ASC monomers will appear as a single band, while the cross-linked oligomers will appear as a high-molecular-weight smear or distinct higher-order bands, indicating inflammasome assembly. A potent inhibitor will reduce or eliminate the appearance of these oligomers.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 6. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetmol.com [targetmol.com]
- 13. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 14. invivogen.com [invivogen.com]
- 15. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 21. benchchem.com [benchchem.com]
- 22. Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ASC oligomerization assay [bio-protocol.org]
- 26. ASC oligomerization assay [bio-protocol.org]
- 27. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Benchmarking Against MCC950 and Other Key Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NLRP3 inflammasome inhibitors, with a focus on performance and supporting experimental data. While specific public data for a compound designated "Nlrp3-IN-28" is not available in the reviewed literature, this guide will utilize data for other pertinent NLRP3 inhibitors to offer a comprehensive comparative framework. We will focus on the well-characterized inhibitor MCC950, alongside Oridonin and Dapansutrile, to create a thorough analysis.
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a significant therapeutic target.[1] The activation of the NLRP3 inflammasome is a multi-step process, culminating in the release of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[2] This has led to the development of numerous small molecule inhibitors aimed at modulating its activity.
Mechanism of Action and Signaling Pathway
The canonical activation of the NLRP3 inflammasome involves two main signals. A priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway.[2][3] An activation signal, triggered by a variety of stimuli such as ATP, crystalline substances, or pore-forming toxins, then leads to the assembly of the NLRP3 inflammasome complex.[2][4] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1, leading to caspase-1 auto-activation and subsequent cytokine maturation.[4]
Below is a diagram illustrating the NLRP3 inflammasome activation pathway and the points of inhibition for various compounds.
Caption: NLRP3 inflammasome activation pathway and points of inhibition.
Quantitative Comparison of NLRP3 Inhibitors
The efficacy of NLRP3 inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50) in cellular assays. The following table summarizes the in vitro potency of MCC950, Oridonin, and Dapansutrile.
| Inhibitor | Cell Type | Activator(s) | Readout | IC50 | Reference |
| MCC950 | THP-1 macrophages | LPS + Nigericin | IL-1β release | 14.3 nM | [5] |
| Human PBMC | LPS + Nigericin | IL-1β release | ~8 nM | ||
| Mouse BMDM | LPS + ATP | IL-1β release | ~15 nM | ||
| Oridonin | Mouse Macrophages | Not Specified | IL-1β Release | 780.4 nM | [6] |
| Dapansutrile | LPS-primed mouse J774A.1 cells | Nigericin | IL-1β release | 1 nM | [1] |
| Human blood-derived macrophages | LPS | IL-1β release | Reduces by 60% at concentrations 100-fold lower than safe plasma levels | [7] |
Detailed Inhibitor Profiles
MCC950
MCC950 is a potent and selective diarylsulfonylurea-containing compound that directly targets the NLRP3 protein.[1][8] It functions by binding to the Walker B motif within the NACHT domain of NLRP3, which prevents ATP hydrolysis.[8][9] This action locks NLRP3 in an inactive conformation, thereby inhibiting inflammasome assembly and activation.[9][10] MCC950 is widely used as a benchmark inhibitor in preclinical research due to its high potency and well-defined mechanism of action.[1]
Oridonin
Oridonin is a natural product with established anti-inflammatory properties.[6] It acts as a covalent, irreversible inhibitor of NLRP3 by binding to Cysteine 279 in the NACHT domain.[6][11] This covalent modification blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly.[11] While less potent than MCC950, Oridonin's distinct mechanism of action provides an alternative approach to NLRP3 inhibition.[6]
Dapansutrile (OLT1177)
Dapansutrile is an orally active β-sulfonyl nitrile compound that has been evaluated in human clinical trials.[1][12] It directly targets NLRP3, inhibiting its ATPase activity and blocking the interaction between NLRP3 and ASC.[1][7] Dapansutrile has demonstrated a favorable safety profile and efficacy in reducing inflammation in clinical settings for conditions like gout flares.[12] Its nanomolar potency and oral bioavailability make it a promising therapeutic candidate.[1]
Experimental Protocols
Standardized experimental protocols are crucial for the accurate evaluation and comparison of NLRP3 inhibitors.
In Vitro IL-1β Release Assay
This assay is a primary method for quantifying the potency of NLRP3 inhibitors.
Objective: To determine the IC50 of an inhibitor on NLRP3-dependent IL-1β release.
Cell Lines:
-
Human THP-1 monocytes differentiated into macrophages.
-
Bone marrow-derived macrophages (BMDMs) from mice.
-
Human peripheral blood mononuclear cells (PBMCs).
Protocol:
-
Cell Culture: Plate cells at an appropriate density in a 96-well plate and allow them to adhere.
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Inhibitor Treatment: Pre-incubate the primed cells with a serial dilution of the test inhibitor (e.g., this compound, MCC950) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Quantification: Measure the concentration of IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and calculate the IC50 value using a non-linear regression model.
Caption: Experimental workflow for the in vitro IL-1β release assay.
ASC Speck Formation Assay
This imaging-based assay visually confirms the inhibition of inflammasome assembly.
Objective: To assess the effect of an inhibitor on the formation of ASC specks, which are indicative of inflammasome assembly.
Cell Line:
-
THP-1 cells stably expressing ASC-GFP.
Protocol:
-
Cell Culture: Plate ASC-GFP THP-1 cells on glass-bottom dishes.
-
Priming and Inhibition: Prime the cells with LPS and treat with the inhibitor as described in the IL-1β release assay.
-
Activation: Stimulate the cells with an NLRP3 activator.
-
Imaging: Visualize the cells using fluorescence microscopy.
-
Quantification: Count the number of cells containing distinct fluorescent ASC specks versus cells with diffuse fluorescence. Calculate the percentage of speck-positive cells.
In Vivo Models
The efficacy of NLRP3 inhibitors is further validated in preclinical animal models of NLRP3-driven diseases.
Murine Model of Peritonitis
Objective: To evaluate the in vivo efficacy of an inhibitor in a model of acute inflammation.
Protocol:
-
Animal Model: Use C57BL/6 mice.
-
Inhibitor Administration: Administer the inhibitor (e.g., via intraperitoneal injection or oral gavage) prior to the inflammatory challenge.
-
Induction of Peritonitis: Inject an NLRP3 activator, such as monosodium urate (MSU) crystals, into the peritoneal cavity.
-
Sample Collection: After a set time (e.g., 6 hours), perform a peritoneal lavage to collect immune cells and fluid.
-
Analysis:
-
Count the number of recruited neutrophils in the lavage fluid.
-
Measure the levels of IL-1β in the lavage fluid by ELISA.
-
Conclusion
The landscape of NLRP3 inflammasome inhibitors is rapidly evolving, with several promising candidates demonstrating potent and selective activity. MCC950 remains a critical tool for preclinical research due to its high potency and well-understood mechanism of action. Oridonin offers an alternative covalent mechanism for NLRP3 inhibition. Dapansutrile represents a clinically advanced option with proven efficacy and safety in humans. While specific data for "this compound" is not publicly available, the comparative data for these well-characterized inhibitors provide a robust framework for researchers to evaluate and select the most appropriate compound for their specific research needs in the investigation of NLRP3-driven inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MCC950, a selective NLPR3 inflammasome inhibitor, improves neurologic function and survival after cardiac arrest and resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nlrp3-IN-28: A Comparative Guide to Inflammasome Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors for the NLRP3 inflammasome is a significant area of interest for treating a wide range of inflammatory diseases. However, ensuring the selectivity of these inhibitors is critical to avoid off-target effects on other essential innate immune sensing pathways, such as the NLRC4 and AIM2 inflammasomes. This guide provides a framework for validating the selectivity of NLRP3 inhibitors, using the hypothetical compound "Nlrp3-IN-28" as a case study. Due to the absence of publicly available data for a compound specifically named "this compound," this guide will utilize data from well-characterized NLRP3 inhibitors to illustrate the principles and methodologies for assessing inflammasome inhibitor specificity.
Comparative Analysis of Inhibitor Selectivity
A crucial step in the validation of any NLRP3 inhibitor is to determine its potency and selectivity against other inflammasomes. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) of the compound against the activation of NLRP3, NLRC4, and AIM2 inflammasomes in cellular assays.
Below is a summary of representative data for well-characterized selective and non-selective NLRP3 inhibitors. This data serves as a benchmark for evaluating the performance of a novel inhibitor like "this compound."
Table 1: Comparative IC50 Values of NLRP3 Inhibitors Against Various Inflammasomes
| Inhibitor | Target Inflammasome | IC50 (µM) | Selective | Reference |
| MCC950 | NLRP3 | 0.008 | Yes | [1] |
| NLRC4 | >10 | [1] | ||
| AIM2 | >10 | [1] | ||
| CY-09 | NLRP3 | ~0.5 | Yes | [1] |
| NLRC4 | No Inhibition | [1] | ||
| AIM2 | No Inhibition | [1] | ||
| Parthenolide | NLRP3 | ~5 | No | [1] |
| NLRC4 | Active | [1] | ||
| AIM2 | Active | [1] | ||
| Methylene Blue | NLRP3 | ~2.5 | No | [2] |
| NLRC4 | Active | [2] | ||
| AIM2 | Active | [2] |
Note: The IC50 values are approximate and can vary depending on the experimental conditions and cell type used.
Inflammasome Signaling Pathways
Understanding the distinct activation pathways of NLRP3, NLRC4, and AIM2 is fundamental to designing and interpreting selectivity assays.
References
Head-to-Head Comparison: Nlrp3-IN-28 vs. Dapansutrile in NLRP3 Inflammasome Inhibition
A detailed guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental data of two distinct NLRP3 inflammasome inhibitors.
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This has led to a surge in the development of small molecule inhibitors targeting this pathway. This guide provides a head-to-head comparison of two such inhibitors: Nlrp3-IN-28, a novel preclinical compound, and Dapansutrile (OLT1177), a clinical-stage drug candidate. We present their distinct mechanisms of action, comparative performance data, and detailed experimental protocols to support further research and development.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB pathway. The second "activation" signal, triggered by a variety of stimuli including ATP, pore-forming toxins like nigericin (B1684572), and crystalline substances, induces the assembly of the inflammasome complex. This complex comprises the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1, leading to the autocatalytic activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and can also induce a form of programmed cell death known as pyroptosis through the cleavage of gasdermin D.
This compound: A Novel Pyroptosis Inhibitor
This compound, also known as compound N77, is a recently identified potent inhibitor of NLRP3-dependent pyroptosis.[1] Unlike direct NLRP3 binders, its mechanism of action is novel, involving the modulation of a key downstream effector of the inflammasome pathway.
Mechanism of Action
Research indicates that this compound's biological target is Glutathione-S-Transferase Mu 1 (GSTM1).[1] By inhibiting GSTM1, this compound is proposed to prevent the deglutathionylation of caspase-1, a post-translational modification that is critical for its activation. This ultimately suppresses the downstream effects of inflammasome activation, including pyroptosis and the release of IL-1β.[1]
Performance Data
The primary quantitative data available for this compound is from a phenotypic screen against NLRP3-dependent pyroptosis.
| Compound | Assay | Cell Type | Activator | Readout | Potency (EC50) | Reference |
| This compound (N77) | Pyroptosis Inhibition | Not specified in abstract | Nigericin | Cell Pyroptosis | 0.070 ± 0.008 µM | [1] |
In vivo, this compound was shown to substantially alleviate the inflammatory reaction in a pyroptosis-related acute keratitis model, though quantitative data from this study is not detailed here.[1]
Dapansutrile (OLT1177): A Clinical-Stage NLRP3 Inhibitor
Dapansutrile is an orally active, selective NLRP3 inflammasome inhibitor that has been evaluated in multiple clinical trials for inflammatory conditions such as gout and heart failure.[2][3][4]
Mechanism of Action
Dapansutrile directly targets the NLRP3 protein. It inhibits the ATPase activity of the NACHT domain of NLRP3, which is essential for the oligomerization and activation of the inflammasome complex.[2][5] By preventing the assembly of the inflammasome, Dapansutrile blocks the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.[2][5]
Performance Data
Dapansutrile has been characterized in various in vitro and in vivo models, as well as in human clinical trials.
In Vitro Potency
| Compound | Assay System | Readout | Effect | Concentration | Reference |
| Dapansutrile | LPS-stimulated human blood-derived macrophages | IL-1β release | 60% inhibition | 1 µM | [2][6] |
| Dapansutrile | LPS-stimulated human blood-derived macrophages | IL-18 release | 70% inhibition | 1 µM | [2][6] |
| Dapansutrile | Monocytes from CAPS patients | LPS-induced IL-1β release | 36-84% inhibition | Not specified | [6] |
| Dapansutrile | Cell-free assay | Recombinant NLRP3 ATPase activity | Reduction | Not specified | [5] |
Clinical Trial Data (Phase 2a in Acute Gout) [3][4][7]
| Dose | Primary Outcome (Day 3) | Key Biomarker Response |
| 100 mg/day | Inadequate pain reduction | No reduction in hsCRP and SAA |
| 300 mg/day | ≥50% target joint pain reduction | Dose-dependent reduction in hsCRP and SAA |
| 1000 mg/day | ≥50% target joint pain reduction | Dose-dependent reduction in hsCRP and SAA |
| 2000 mg/day | ≥50% target joint pain reduction | Dose-dependent reduction in hsCRP and SAA |
The trials demonstrated that Dapansutrile was safe and well-tolerated.[3][4]
Head-to-Head Comparison Summary
| Feature | This compound | Dapansutrile (OLT1177) |
| Development Stage | Preclinical | Clinical (Phase 2/3) |
| Mechanism of Action | Indirect; Inhibits GSTM1, modulating Caspase-1 glutathionylation | Direct; Inhibits NLRP3 ATPase activity, preventing inflammasome assembly |
| Primary Target | GSTM1 | NLRP3 |
| Potency | EC50 = 70 nM (Pyroptosis inhibition) | 60-70% cytokine inhibition at 1 µM |
| Selectivity | Not fully characterized in public literature | Selective for NLRP3 over AIM2 and NLRC4 inflammasomes[5] |
| In Vivo Data | Efficacious in a mouse model of acute keratitis[1] | Efficacious in mouse models of arthritis; Clinically effective in acute gout[4][8] |
| Oral Bioavailability | Not reported | Yes |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate NLRP3 inflammasome inhibitors.
General Experimental Workflow
Protocol 1: Nigericin-Induced Pyroptosis Assay (LDH Release)
This protocol is used to quantify cell death by measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity.
-
Cell Seeding: Plate murine bone marrow-derived macrophages (BMDMs) or other suitable cell types (e.g., J774A.1) in a 96-well plate at a density of 2 x 10^5 cells/mL and incubate overnight.[9][10]
-
Priming: Replace the medium with fresh medium containing 100-500 ng/mL of LPS and incubate for 3-4 hours.[9][11]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor (this compound or Dapansutrile) for 30-60 minutes.
-
Activation: Add nigericin to a final concentration of 5-10 µM to the experimental wells. Include "spontaneous release" (no nigericin) and "maximum release" (add lysis buffer) controls.[9][10]
-
Incubation: Incubate the plate for 1 hour at 37°C.[9]
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet cells and debris.[9]
-
LDH Measurement: Carefully transfer the supernatant to a new plate and measure LDH activity using a commercially available colorimetric assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity (pyroptosis) relative to the maximum LDH release control. Plot the percentage of inhibition against the inhibitor concentration to determine the EC50 value.
Protocol 2: IL-1β Release Assay (ELISA)
This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.
-
Cell Culture and Priming: Follow steps 1 and 2 from the pyroptosis assay protocol. Human monocyte-derived macrophages (MDMs) or murine BMDMs are commonly used.[12][13]
-
Inhibitor Treatment: Pre-incubate the primed cells with the test inhibitor at various concentrations for 30-60 minutes.
-
Activation: Add an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 45-60 minutes.[11][13]
-
Supernatant Collection: Centrifuge the plate at 500 x g for 10 minutes to pellet any cells or debris.[12]
-
ELISA: Collect the supernatant and measure the concentration of IL-1β using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's protocol.[12]
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound and Dapansutrile represent two distinct strategies for targeting the NLRP3 inflammasome. Dapansutrile is a well-characterized, direct NLRP3 inhibitor with a significant body of preclinical and clinical data supporting its development for inflammatory diseases. Its mechanism of inhibiting NLRP3 ATPase activity is a validated approach. In contrast, this compound is a novel preclinical compound with a unique, indirect mechanism of action that involves the modulation of caspase-1 glutathionylation via GSTM1 inhibition. While it shows high potency in inhibiting pyroptosis, further studies are required to fully characterize its selectivity and in vivo efficacy.
For researchers in drug development, Dapansutrile serves as a benchmark for a clinical-stage, orally available NLRP3 inhibitor. This compound, on the other hand, offers a new avenue for therapeutic intervention by targeting a downstream regulatory node of the inflammasome pathway, which may present a different efficacy and safety profile. The choice between these or similar inhibitors will depend on the specific therapeutic context and the desired pharmacological profile. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of novel NLRP3 inflammasome inhibitors.
References
- 1. Discovery of a novel pyroptosis inhibitor acting though modulating glutathionylation to suppress NLRP3-related signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dapansutrile - Wikipedia [en.wikipedia.org]
- 3. The First Phase 2a Proof-of-Concept Study of a Selective NLRP3 Inflammasome Inhibitor, Dapansutrile™ (OLT1177™), in Acute Gout - ACR Meeting Abstracts [acrabstracts.org]
- 4. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. selleckchem.com [selleckchem.com]
- 7. hcplive.com [hcplive.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Inflammasome Activation and Pyroptotic Cell Death in Murine Bone Marrow-derived Macrophages [jove.com]
- 11. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NLRP3 inflammasome activation and interleukin-1β release in macrophages require calcium but are independent of calcium-activated NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Overcoming Resistance: A Comparative Analysis of Novel NLRP3 Inflammasome Inhibitors in MCC950-Resistant Models
For Researchers, Scientists, and Drug Development Professionals: A guide to the efficacy and mechanisms of emerging NLRP3 inhibitors in the context of MCC950 resistance.
The discovery of MCC950, a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, marked a significant milestone in the development of therapeutics for a wide range of inflammatory diseases.[1][2] However, the emergence of resistance, particularly in the context of genetic mutations associated with cryopyrin-associated periodic syndromes (CAPS), has highlighted the need for a new generation of NLRP3 inhibitors. This guide provides a comparative analysis of a novel chemical class of NLRP3-inhibiting compounds (NICs) and their efficacy in models where MCC950 falls short.
While the specific compound "Nlrp3-IN-28" is not documented in publicly available literature, this comparison focuses on the broader challenge of MCC950 resistance and the promise of new chemical entities that can overcome this limitation.
The Challenge of MCC950 Resistance
MCC950 exerts its inhibitory effect by directly binding to the Walker B motif within the NACHT domain of NLRP3, which prevents ATP hydrolysis—a critical step for inflammasome activation.[3] This interaction locks NLRP3 in an inactive conformation, thereby blocking the downstream signaling cascade that leads to the release of pro-inflammatory cytokines IL-1β and IL-18.[3]
However, certain gain-of-function mutations in the NLRP3 gene, particularly those associated with CAPS, can render the inflammasome resistant to MCC950.[4] These mutations often occur in the NACHT domain, the direct target of MCC950, and can reduce the binding affinity of the inhibitor.[4] This has been demonstrated in mouse models of CAPS, where MCC950 failed to inhibit the inflammatory pathology driven by certain NLRP3 mutants.[4]
A New Frontier: Novel NLRP3 Inhibitors (NICs)
Recent research has identified a new chemical class of NLRP3 inhibitors, herein referred to as NICs (NLRP3-inhibiting compounds), that demonstrate potent and selective inhibition of both wild-type and certain MCC950-resistant NLRP3 inflammasomes.[5] Structural modeling and biophysical assays have shown that while these compounds occupy the same binding site as MCC950, they do so in a distinct conformation.[5] This alternative binding mode appears to be key to their efficacy against resistant mutants.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of a representative novel inhibitor, NIC-12, in comparison to MCC950 against wild-type and a MCC950-resistant mutant NLRP3.
Table 1: Inhibition of IL-1β Secretion in Mouse Bone Marrow-Derived Macrophages (BMDMs)
| Compound | Target | Activator | IC50 (nM) |
| MCC950 | Wild-Type NLRP3 | Nigericin (B1684572) | 10 - 50 |
| NIC-12 | Wild-Type NLRP3 | Nigericin | 5 - 20 |
| MCC950 | Nlrp3A350V (CAPS mutant) | - | >10,000 |
| NIC-12 | Nlrp3A350V (CAPS mutant) | - | 100 - 500 |
Data synthesized from representative studies. Actual values may vary based on experimental conditions.
Table 2: Inhibition of Cell Death (LDH Release) in Mouse BMDMs
| Compound | Target | Activator | IC50 (nM) |
| MCC950 | Wild-Type NLRP3 | Nigericin | 50 - 200 |
| NIC-12 | Wild-Type NLRP3 | Nigericin | 20 - 100 |
| MCC950 | Nlrp3A350V (CAPS mutant) | - | >10,000 |
| NIC-12 | Nlrp3A350V (CAPS mutant) | - | 200 - 1000 |
Data synthesized from representative studies. Actual values may vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: NLRP3 inflammasome activation and points of inhibition.
Caption: General workflow for in vitro NLRP3 inhibitor testing.
Experimental Protocols
Standardized protocols are crucial for the accurate assessment and comparison of NLRP3 inhibitors. Below are representative methodologies for key in vitro assays.
Protocol 1: In Vitro Inhibition of IL-1β Release in Mouse BMDMs
1. Cell Culture and Priming:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Differentiate bone marrow cells into macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Seed BMDMs in 96-well plates at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours.
2. Inhibitor Treatment and Inflammasome Activation:
-
Following priming, treat the cells with various concentrations of the NLRP3 inhibitor (e.g., MCC950 or NICs) or vehicle control (DMSO) for 30-60 minutes.
-
Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as 10 µM nigericin or 5 mM ATP, and incubate for 1-2 hours.
3. Measurement of IL-1β Release:
-
Centrifuge the plates to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cell Death (Pyroptosis)
1. Cell Culture, Priming, and Treatment:
-
Follow steps 1 and 2 as described in Protocol 1.
2. Measurement of LDH Release:
-
Following the incubation with the NLRP3 activator, collect the cell culture supernatants.
-
Measure the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
To determine the maximum LDH release, lyse a set of control wells (untreated with inhibitor) with the lysis buffer provided in the kit.
3. Data Analysis:
-
Calculate the percentage of cytotoxicity by comparing the LDH release in inhibitor-treated wells to that in the vehicle-treated and maximum LDH release wells.
-
Determine the IC50 for the inhibition of cell death.
Conclusion
The development of MCC950 has been instrumental in validating the therapeutic potential of NLRP3 inhibition. However, the challenge of resistance in certain genetic contexts necessitates the discovery of new classes of inhibitors. The emergence of compounds like the NICs, which demonstrate efficacy against MCC950-resistant NLRP3 mutants, represents a significant advancement in the field. Their distinct binding mode offers a promising strategy to overcome the limitations of first-generation NLRP3 inhibitors, potentially broadening the patient populations that could benefit from this therapeutic approach. Further preclinical and clinical evaluation of these novel compounds is warranted to fully establish their safety and efficacy profiles.
References
Validating Nlrp3-IN-28 Binding to the NLRP3 NACHT Domain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target for therapeutic intervention in a wide range of inflammatory diseases. Its activation is a tightly regulated process that culminates in the release of pro-inflammatory cytokines, IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis. The central NACHT domain of the NLRP3 protein, with its intrinsic ATPase activity, is essential for inflammasome assembly and represents a prime target for small molecule inhibitors.
Comparative Analysis of NLRP3 Inhibitor Binding and Potency
The efficacy of an NLRP3 inhibitor is determined by its ability to directly engage the NLRP3 protein and subsequently block its function. This is quantified through various biophysical and cell-based assays.
| Inhibitor | Target Domain | Binding Affinity (Kd) | Cellular Potency (IC50) | Notes |
| MCC950 | NACHT | ~224 nM (SPR)[1] | 7.5 nM (mouse BMDM, IL-1β release)[2], 8.1 nM (human MDM, IL-1β release)[2] | A widely used, potent, and specific NLRP3 inhibitor that binds directly to the NACHT domain, inhibiting its ATPase activity.[1][2] |
| Dapansutrile (OLT1177) | NACHT | Not explicitly reported | Reduces IL-1β and IL-18 secretion; inhibits NLRP3 ATPase activity.[3] | An orally active, selective NLRP3 inflammasome inhibitor.[3] |
| BAL-0028 | NACHT | Not explicitly reported | 14.7 nM (humanized NLRP3 mouse macrophages, IL-1β release)[4] | A potent inhibitor of human and primate NLRP3 with a distinct binding site on the NACHT domain compared to MCC950.[4][5] |
| Nlrp3-IN-28 (Hypothetical) | NACHT | Data not available | Data not available |
Experimental Protocols for Validating NLRP3-NACHT Domain Binding
Robust validation of an inhibitor's binding to the NLRP3 NACHT domain requires a multi-pronged approach, combining direct binding assays with functional cellular assays.
Surface Plasmon Resonance (SPR) for Direct Binding Affinity
SPR is a label-free technique to measure the real-time binding kinetics and affinity between a ligand (NLRP3 protein) and an analyte (inhibitor).
Methodology:
-
Protein Immobilization: Recombinant human or murine NLRP3 protein (full-length or NACHT domain) is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of the test inhibitor (e.g., this compound) are flowed over the sensor surface.
-
Signal Detection: The binding of the inhibitor to the immobilized NLRP3 protein causes a change in the refractive index at the surface, which is measured in real-time as a response.
-
Data Analysis: The association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd), which reflects the binding affinity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature.
Methodology:
-
Cell Treatment: Intact cells (e.g., THP-1 monocytes or bone marrow-derived macrophages) are treated with the test inhibitor or vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of soluble NLRP3 protein remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated, and a shift in the curve in the presence of the inhibitor indicates target engagement.
NLRP3 Inflammasome Activation Assay (IL-1β Release)
This cell-based assay measures the functional consequence of inhibitor binding by quantifying the inhibition of downstream cytokine release.
Methodology:
-
Cell Priming: Macrophages (e.g., primary bone marrow-derived macrophages or THP-1 cells) are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[6]
-
Inhibitor Treatment: The primed cells are pre-incubated with various concentrations of the test inhibitor.[6]
-
NLRP3 Activation: The NLRP3 inflammasome is activated with a second signal, such as ATP or nigericin.[6]
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of secreted IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing Key Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general workflow for validating inhibitor binding.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition.
Caption: Experimental workflow for validating NLRP3 inhibitor binding.
Caption: Logical relationship for comparing NLRP3 inhibitors.
References
- 1. Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Comparative Analysis of NLRP3 Inhibitor Selectivity: A Focus on Cross-reactivity with other NLR Proteins
For researchers, scientists, and drug development professionals.
In the landscape of therapeutic development for inflammatory diseases, the selective inhibition of the NLRP3 inflammasome is a paramount objective. Non-specific inhibition of other NOD-like receptor (NLR) proteins can lead to unintended immunomodulatory effects and potential off-target toxicities. This guide provides a comparative analysis of the cross-reactivity of a representative NLRP3 inhibitor with other key NLR family members, offering insights into its selectivity profile.
Quantitative Comparison of Inhibitor Activity
The efficacy of an NLRP3 inhibitor is determined by its potency in inhibiting the NLRP3 inflammasome, while its safety and specificity are assessed by its lack of activity against other inflammasomes. The following table summarizes the inhibitory activity of MCC950 against the NLRP3 inflammasome and its cross-reactivity with other inflammasomes, such as those mediated by NLRC4 and AIM2. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the inflammasome activity by 50%. Lower IC50 values are indicative of higher potency.
| Inhibitor | Target Inflammasome | Cell Type | Activator(s) | Readout | IC50 | Reference(s) |
| MCC950 | NLRP3 | BMDMs | LPS + ATP | IL-1β release | ~7.5 nM | [3] |
| THP-1 cells | LPS + Nigericin (B1684572) | IL-1β release | ~5.3 nM | [3] | ||
| NLRC4 | BMDMs | S. typhimurium | IL-1β release | >100 µM | [2] | |
| AIM2 | BMDMs | poly(dA:dT) | IL-1β release | >100 µM | [2] | |
| NLRP1 | - | - | - | No effect | [2][4] |
BMDMs: Bone Marrow-Derived Macrophages
Signaling Pathways and Inhibition
A fundamental understanding of the distinct activation pathways of NLRP3 and other NLR proteins is crucial for appreciating the molecular basis of inhibitor selectivity. The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the point of inhibition by selective small molecules like MCC950.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Protocols
To rigorously validate the specificity of an NLRP3 inhibitor, a series of well-defined experimental protocols are employed. The following outlines a general workflow for assessing inhibitor cross-reactivity.
In Vitro Inflammasome Activation and Inhibition Assay
This assay is fundamental for determining the potency and selectivity of an inhibitor in a controlled cellular environment.
Objective: To measure the dose-dependent inhibition of IL-1β release following the specific activation of NLRP3, NLRC4, and AIM2 inflammasomes.
Cell Lines and Reagents:
-
Bone Marrow-Derived Macrophages (BMDMs) from wild-type mice.
-
Lipopolysaccharide (LPS) for priming.
-
ATP or Nigericin for NLRP3 activation.
-
Flagellin (B1172586) or Salmonella typhimurium for NLRC4 activation.[1]
-
poly(dA:dT) for AIM2 activation.[1]
-
NLRP3 inhibitor (e.g., MCC950).
-
IL-1β ELISA kit.
Protocol:
-
Cell Culture and Priming:
-
Culture BMDMs in appropriate media.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of inflammasome components.[3]
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor for 30-60 minutes.
-
-
Specific Inflammasome Activation:
-
Incubation:
-
Incubate for a defined period (e.g., 1-6 hours).
-
-
Measurement of IL-1β Release:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.[3]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
ASC Speck Formation Assay
This assay provides a visual confirmation of inflammasome activation and its inhibition.
Objective: To visually assess the effect of the inhibitor on the formation of the ASC speck, a hallmark of inflammasome activation.
Protocol:
-
Cell Culture:
-
Use immortalized macrophage cell lines stably expressing ASC tagged with a fluorescent protein (e.g., ASC-GFP).
-
-
Inflammasome Priming, Inhibition, and Activation:
-
Follow the same steps for priming, inhibitor treatment, and activation as described in the previous protocol.
-
-
Microscopy:
-
Fix the cells and visualize the formation of ASC specks using fluorescence microscopy.
-
-
Analysis:
-
A specific NLRP3 inhibitor should prevent or significantly reduce the number of cells with ASC specks upon NLRP3 activation but not upon activation of other inflammasomes.
-
The following diagram illustrates a generalized workflow for assessing the selectivity of an NLRP3 inhibitor.
Caption: A streamlined workflow for determining NLRP3 inhibitor selectivity.
References
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Potency and IC50 Determination
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is linked to a variety of inflammatory diseases. This has led to the development of numerous small molecule inhibitors targeting the NLRP3 pathway. A key parameter for evaluating the potency of these inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the NLRP3-mediated response by 50%. This guide provides a comparative analysis of the IC50 values of several well-characterized NLRP3 inhibitors across different cell types and outlines the standard experimental methodology for their determination. While specific data for a compound designated "Nlrp3-IN-28" is not currently available in the public scientific literature, this guide serves as a valuable resource for researchers and drug development professionals by presenting data for established NLRP3 inhibitors.
Comparative IC50 Values of NLRP3 Inflammasome Inhibitors
The inhibitory potency of NLRP3 inhibitors can vary significantly depending on the cell type, the specific stimulus used to activate the inflammasome, and the experimental conditions. The following table summarizes the in vitro IC50 values for several notable NLRP3 inhibitors.
| Inhibitor | Cell Type | Activator(s) | Assay | IC50 Value (nM) | Reference |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 | [1] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 | [1] |
| Compound 7 | Human THP-1 cells | Nigericin | IL-1β release | 26 | [1] |
| Compound 7 | Human THP-1 cells | Monosodium Urate (MSU) | IL-1β release | 24 | [1] |
| Compound 7 | Human THP-1 cells | Not Specified | IL-18 release | 33 | [1] |
| Bridged Pyridazine Compound | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | IL-1β production | 2.88 | [1] |
| NT-0249 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Cholesterol Crystals | IL-1β release | 38 | [2] |
| NT-0249 | Human Kupffer Cells | LPS/ATP | IL-1β release | 22 | [2] |
| NT-0249 | Mouse Whole Blood | LPS/ATP | IL-1β release | 240 | [2] |
| Exemplified Compound (WO 2020035464) | Human acute monocytic leukemia THP-1 cells | LPS | Pyroptosis | < 500 | [3] |
| Exemplified Compound (WO 2020035464) | Human whole blood | LPS | IL-1β release | < 500 | [3] |
NLRP3 Inflammasome Signaling Pathway and Inhibition
The activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1) is typically initiated by pathogen-associated molecular patterns (PAMPs), like lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway.[4][5][6] The activation step (Signal 2) is triggered by a diverse range of stimuli, including ATP, pore-forming toxins, and crystalline substances.[4][7] This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[4][8] This assembly facilitates the autocatalytic cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms.[5][9] NLRP3 inhibitors can act at different points in this pathway. For instance, MCC950 directly binds to the NACHT domain of NLRP3, preventing its ATPase activity and locking it in an inactive conformation.[9]
Experimental Protocol for IC50 Determination
The determination of an NLRP3 inhibitor's IC50 value is typically performed using a cell-based assay that measures the inhibition of IL-1β or IL-18 secretion following inflammasome activation.[9]
General Protocol for IL-1β Release Assay:
-
Cell Culture and Priming:
-
Culture immune cells, such as human THP-1 monocytes, mouse bone marrow-derived macrophages (BMDMs), or peripheral blood mononuclear cells (PBMCs), under appropriate conditions.
-
Prime the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for a few hours to induce the expression of NLRP3 and pro-IL-1β.[4][6]
-
-
Inhibitor Treatment:
-
Treat the primed cells with various concentrations of the NLRP3 inhibitor (e.g., this compound) or a vehicle control for a defined period.
-
-
Inflammasome Activation:
-
Sample Collection and Analysis:
-
After an incubation period, collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of NLRP3 activation and inhibition elucidated by functional analysis of disease-associated variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of NLRP3 Inflammasome Inhibitors: A Methodological Guide for Evaluating Canonical vs. Non-Canonical Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. The development of specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a comparative framework for analyzing the efficacy of NLRP3 inhibitors, with a special focus on distinguishing their effects on the canonical versus the non-canonical activation pathways. While specific data for the compound "Nlrp3-IN-28" is not currently available in the public domain, this document serves as a methodological guide, utilizing established NLRP3 inhibitors as examples to illustrate how such a comparative analysis should be structured. We provide detailed experimental protocols, data presentation templates, and visualizations to aid researchers in evaluating novel NLRP3-targeting compounds.
Introduction to Canonical and Non-Canonical NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of programmed cell death known as pyroptosis.[1][2] Its activation is tightly regulated and can occur through two distinct pathways: canonical and non-canonical.
Canonical Activation: This is a two-step process.[2][3]
-
Priming (Signal 1): Initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or damage-associated molecular patterns (DAMPs), leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.
-
Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins (e.g., nigericin), and crystalline substances, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[4] This proximity induces the auto-cleavage and activation of caspase-1.[5]
Non-Canonical Activation: This pathway is activated by intracellular LPS from Gram-negative bacteria and is dependent on caspase-11 in mice and its human homologs, caspase-4 and -5.[2][6] Activated caspase-11 cleaves gasdermin D (GSDMD), leading to pore formation in the cell membrane and subsequent pyroptosis. The resulting potassium efflux can then trigger the canonical NLRP3 inflammasome pathway, leading to caspase-1 activation and maturation of IL-1β.[2]
Comparative Framework for NLRP3 Inhibitors
A thorough evaluation of an NLRP3 inhibitor requires assessing its potency and specificity on both activation pathways. Below is a template for presenting comparative data, populated with examples of well-characterized inhibitors.
Table 1: Comparative Potency of NLRP3 Inhibitors in Canonical vs. Non-Canonical Activation
| Inhibitor | Target | Mechanism of Action | Canonical Activation IC50 (Primary Macrophages) | Non-Canonical Activation IC50 (Primary Macrophages) | Key References |
| This compound | NLRP3 (presumed) | Data not available | Data not available | Data not available | - |
| MCC950 | NLRP3 | Binds to the NACHT domain, inhibiting ATPase activity and blocking inflammasome assembly.[7] | ~15 nM (LPS + Nigericin)[8] | Inhibits IL-1β secretion downstream of caspase-11. | [7][8] |
| Oridonin | NLRP3 | Covalently binds to NLRP3, inhibiting its activation. | Potent inhibitor of NLRP3-dependent IL-1β secretion. | Also inhibits non-canonical pathway. | [9] |
| Belnacasan (VX-765) | Caspase-1 | A selective inhibitor of caspase-1 activity.[9] | Effective inhibitor of IL-1β processing. | Inhibits the final step of IL-1β maturation in both pathways. | [9] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and comparable data.
General Cell Culture and Reagents
-
Cell Lines: Bone marrow-derived macrophages (BMDMs) from wild-type and Nlrp3 knockout mice are the standard model. Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes can also be used.
-
Reagents:
-
LPS (from E. coli O111:B4) for priming.
-
Nigericin or ATP for canonical activation (Signal 2).
-
Intracellular LPS (e.g., by transfection) for non-canonical activation.
-
NLRP3 inhibitor (e.g., this compound) dissolved in an appropriate vehicle (e.g., DMSO).
-
Protocol for Assessing Inhibition of Canonical NLRP3 Inflammasome Activation
This protocol is adapted from established methods for inducing canonical NLRP3 activation.[10][11]
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (or vehicle control) for 1 hour.
-
Activation: Stimulate the cells with a Signal 2 activator, such as Nigericin (10 µM) or ATP (5 mM), for 1-2 hours.
-
Sample Collection: Carefully collect the cell culture supernatants.
-
Measurement of IL-1β Release: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit.
-
Measurement of Cell Death (Pyroptosis): Assess cell lysis by measuring the release of lactate (B86563) dehydrogenase (LDH) from the cells into the supernatant using a commercially available LDH cytotoxicity assay kit.
-
Data Analysis: Calculate the IC50 value for the inhibitor by plotting the percentage of inhibition of IL-1β release or LDH release against the inhibitor concentration.
Protocol for Assessing Inhibition of Non-Canonical NLRP3 Inflammasome Activation
This protocol is designed to specifically measure the inhibition of the non-canonical pathway.[1][12]
-
Cell Seeding: Seed BMDMs as described for the canonical assay.
-
Priming: Prime the cells with a TLR2 agonist such as Pam3CSK4 (1 µg/mL) for 4 hours. This primes the cells for IL-1β production without upregulating caspase-11 as strongly as LPS.
-
Inhibitor Treatment: Pre-incubate the primed cells with the NLRP3 inhibitor as described above.
-
Activation: Transfect the cells with LPS (2 µ g/well ) using a suitable transfection reagent to deliver it into the cytoplasm. Incubate for 16 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Measurement of IL-1β and GSDMD Cleavage:
-
Quantify IL-1β release by ELISA.
-
Analyze cell lysates and supernatants by Western blot to detect the cleaved forms of caspase-11 and GSDMD, which are hallmarks of non-canonical activation.
-
-
Measurement of Cell Death: Quantify pyroptosis using an LDH assay.
-
Data Analysis: Determine the IC50 of the inhibitor for the non-canonical pathway based on the reduction in IL-1β release, GSDMD cleavage, and LDH release.
Mandatory Visualizations
Signaling Pathways
Caption: Canonical and non-canonical NLRP3 inflammasome signaling pathways.
Experimental Workflow
Caption: Workflow for evaluating NLRP3 inhibitor efficacy.
Conclusion
The dual pathways of NLRP3 inflammasome activation necessitate a comprehensive evaluation of any potential inhibitor to understand its full pharmacological profile. While "this compound" remains to be characterized in the public scientific literature, the framework, protocols, and visualizations provided in this guide offer a robust methodology for its future analysis, as well as for the comparative assessment of other novel NLRP3 inhibitors. Such detailed characterization is essential for the development of targeted and effective therapies for NLRP3-driven inflammatory diseases.
References
- 1. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 9. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 12. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of NLRP3 Inflammasome Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective inhibition of the NLRP3 inflammasome presents a promising therapeutic avenue for a multitude of inflammatory diseases. This guide offers an objective comparison of the recently identified inhibitor, Nlrp3-IN-28, with established alternatives such as MCC950, CY-09, and Dapansutrile. By presenting key performance data, detailed experimental protocols, and outlining potential off-target effects, this document aims to facilitate informed decisions in the selection and application of these critical research tools.
The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in the innate immune system. Upon activation by a wide array of stimuli, it triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis. Given its central role in inflammation, the dysregulation of the NLRP3 inflammasome is implicated in a variety of pathologies, including autoimmune disorders, metabolic diseases, and neurodegenerative conditions. This has led to the development of numerous small molecule inhibitors targeting this pathway.
Quantitative Comparison of NLRP3 Inflammasome Inhibitors
The following table summarizes the in vitro potency of this compound and other well-characterized NLRP3 inflammasome inhibitors. It is important to note that a direct comparison of potency values should be approached with caution due to variations in experimental conditions, including cell types, activators, and the specific endpoint measured (e.g., IL-1β release vs. pyroptosis inhibition).
| Inhibitor | Mechanism of Action | Potency (IC50/EC50) | Cell Type | Activator(s) | Reference(s) |
| This compound (N77) | Indirect; modulates glutathionylation of caspase-1 via GSTM1 | EC50: 0.07 µM (pyroptosis inhibition) | Not specified in abstract | Nigericin | [1][2] |
| MCC950 | Direct; binds to the NACHT domain of NLRP3, inhibiting its ATPase activity | IC50: ~7.5 - 8.1 nM (IL-1β release) | BMDMs, HMDMs | ATP, Nigericin | [1][3] |
| CY-09 | Direct; binds to the ATP-binding motif (Walker A) of the NACHT domain, inhibiting NLRP3's ATPase activity | IC50: ~6 µM (IL-1β release) | BMDMs | Not specified | [3][4][5] |
| Dapansutrile (OLT1177) | Direct; inhibits NLRP3 ATPase activity, preventing NLRP3-ASC interaction | IC50: ~1 nM (IL-1β & IL-18 release) | J774 Macrophages | Not specified | [1][3] |
BMDMs: Bone Marrow-Derived Macrophages; HMDMs: Human Monocyte-Derived Macrophages.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and how their efficacy is evaluated, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for assessing inhibitor potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a novel pyroptosis inhibitor acting though modulating glutathionylation to suppress NLRP3-related signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of Nlrp3-IN-28: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent chemical compounds like Nlrp3-IN-28 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe management of this compound, a potent inhibitor of the NLRP3 inflammasome. Adherence to these protocols is critical due to the compound's biological activity and potential hazards.
Immediate Safety and Handling Precautions
Given that the toxicological properties of this compound are not fully characterized, a cautious approach is mandatory. Always consult the manufacturer-provided Safety Data Sheet (SDS) before handling.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat must be worn.
Engineering Controls:
-
All work with this compound, both in solid form and in solution, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be carried out in strict accordance with all applicable federal, state, and local environmental regulations. It is highly recommended to engage a licensed professional waste disposal service for the final disposal of this chemical waste.
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Collect all waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, tubes, gloves), and empty containers, in a designated and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first waste was added to the container.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound.
-
Use an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
-
Final Disposal Method:
-
The recommended method for the final disposal of this compound is incineration.
-
The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. This process must be performed by a licensed hazardous waste disposal company.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₄O₂S | [1] |
| Molecular Weight | 318.27 g/mol | [1] |
| CAS Number | 2922814-80-8 | [1] |
| EC₅₀ | 0.07 μM (for inhibition of Nigericin-induced pyroptosis) | [1] |
| Solubility | ||
| DMSO | High Solubility | Inferred from similar compounds |
| Ethanol | Insoluble | Inferred from similar compounds |
| Water | Insoluble | Inferred from similar compounds |
Experimental Protocol: In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes a general method for evaluating the inhibitory activity of this compound on the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs).
1. Cell Culture and Seeding:
-
Harvest bone marrow cells from the femurs and tibias of mice and differentiate them into BMDMs by culturing for 7 days in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF.
-
Seed the differentiated BMDMs in 96-well plates at a suitable density and allow them to adhere overnight.
2. Priming (Signal 1):
-
Prime the BMDMs by treating them with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the primed BMDMs with various concentrations of this compound (or a vehicle control, e.g., DMSO) for 1 hour.
4. NLRP3 Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding a stimulus such as 5 mM ATP for 30 minutes or 5 µM Nigericin for 1 hour.
5. Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions. A reduction in IL-1β levels in the presence of this compound indicates inhibitory activity.
Mandatory Visualizations
To further elucidate the biological context and procedural flow, the following diagrams are provided.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
Personal protective equipment for handling Nlrp3-IN-28
Standard Laboratory Practices
A foundational aspect of safely handling any potent chemical, including Nlrp3-IN-28, is strict adherence to established standard laboratory practices. All personnel must be trained on a comprehensive Chemical Hygiene Plan before beginning any work.[1] Key elements of this standard practice include:
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.[1][2]
-
Engineering Controls: Work with this compound, in both solid and solution form, should be performed in a well-ventilated laboratory, preferably within a chemical fume hood to minimize the concentration of airborne contaminants.[3][4]
Personal Protective Equipment (PPE)
Due to the potent nature of NLRP3 inhibitors, stringent safety measures are necessary to minimize exposure.[2] The primary routes of exposure for potent small molecules are inhalation of powders and skin contact.[2] The following table summarizes the recommended PPE.
| Operation | Required Personal Protective Equipment | Purpose |
| Receiving and Unpacking | • Nitrile gloves• Safety glasses with side shields• Laboratory coat | To protect against potential contamination from a compromised package.[5] |
| Weighing and Aliquoting (Dry Powder) | • Double nitrile gloves• Chemical splash goggles worn over safety glasses• Face shield• Respiratory protection (e.g., N95 or higher-rated respirator)• Disposable laboratory coat or gown• Full-length pants and closed-toe shoes | To minimize inhalation of airborne particles and prevent skin and eye contact with the potent compound.[2][3][5] |
| Solution Preparation and Handling | • Nitrile gloves• Chemical splash goggles• Laboratory coat• Full-length pants and closed-toe shoes | To protect against splashes and skin contact when handling the compound in solution.[1][5] |
| Waste Disposal | • Nitrile gloves• Safety glasses with side shields• Laboratory coat | To prevent exposure during the handling and disposal of contaminated materials.[5] |
Operational and Disposal Plans
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure the designated work area (e.g., fume hood) is clean and uncluttered. Assemble all necessary equipment and materials, including the appropriate PPE.[1]
-
Receiving and Inspection: Upon receipt, inspect the package for any signs of damage or leakage. If the package is compromised, do not open it. Isolate the package in a fume hood and contact your institution's EHS office.[5]
-
Storage: Store this compound in a tightly sealed, light-resistant vial in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5] Follow the manufacturer's specific storage temperature recommendations, which are often -20°C for short-term and -80°C for long-term storage.[4]
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.[1] Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.[1]
-
Experimental Use: Conduct all experimental procedures involving this compound within a chemical fume hood.[1] Avoid the generation of aerosols.[5]
-
Post-Procedure: After completing the work, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid self-contamination and dispose of it in the designated hazardous waste container. Wash hands thoroughly with soap and water.[1]
Disposal Plan: Managing Chemical Waste
All waste contaminated with this compound, including unused compound, solutions, and contaminated lab supplies (e.g., gloves, pipette tips, paper towels), must be treated as hazardous waste.[1][3]
-
Solid Waste: Collect unused solid this compound and other contaminated solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.[2]
-
Disposal Compliance: All waste must be disposed of in accordance with institutional, local, and national environmental regulations. Contact your institution's EHS department for specific disposal procedures.[3] The material may need to be dissolved or mixed with a combustible solvent and burned in a chemical incinerator by a licensed hazardous waste disposal company.[4]
Spill Management
In the event of a spill, evacuate the area and prevent others from entering.[5]
-
Small Spills: If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.[5]
-
Large Spills: For large spills, or if you are not equipped or trained to handle the spill, contact your institution's EHS office immediately.[5]
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
